6-Bromo-2-naphthyl beta-D-glucopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165905 | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-61-5 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-2-naphthyl β-D-glucopyranoside: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Bromo-2-naphthyl β-D-glucopyranoside, a chromogenic substrate widely utilized in biochemical and molecular biology research. Its primary application lies in the detection and quantification of β-glucosidase activity. This guide details its chemical and physical properties, provides an in-depth experimental protocol for its use in enzymatic assays, and outlines its mechanism of action.
Core Chemical and Physical Properties
6-Bromo-2-naphthyl β-D-glucopyranoside is a glycoside notable for its bromonaphthyl group, which serves as a chromogenic reporter upon enzymatic cleavage.[1] It is an organobromine compound and is structurally related to 6-bromo-2-naphthol.[2] Its key physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 15548-61-5 | [2][3][4] |
| Molecular Formula | C₁₆H₁₇BrO₆ | [2][5][6] |
| Molecular Weight | 385.21 g/mol | [2][3][5] |
| Appearance | Powder / Solid | [4][6] |
| Melting Point | 206-207 °C | [3] |
| Boiling Point | 609 °C | [3] |
| Solubility | Pyridine: 50 mg/mL, clear to slightly hazy, colorless to faintly yellow | [4][7] |
| Storage Temperature | −20°C | [3][4] |
| Purity (Assay) | ≥99% (TLC) | [4] |
Mechanism of Action and Applications
This compound functions as a versatile biochemical reagent for life science research.[5][8] It is primarily used as a chromogenic substrate for the enzyme β-glucosidase. The underlying principle of its application is an enzyme-catalyzed hydrolysis reaction.
β-glucosidase cleaves the β-glycosidic bond, releasing D-glucose and 6-bromo-2-naphthol.[9] The liberated 6-bromo-2-naphthol is not colored on its own but can be coupled with a diazonium salt, such as Fast Blue BB, in a secondary reaction. This coupling reaction produces a distinctly colored, often reddish, azo dye.[9] The intensity of the resulting color is directly proportional to the amount of 6-bromo-2-naphthol released, which in turn corresponds to the activity of the β-glucosidase enzyme in the sample.
This property makes it an invaluable tool for:
-
Enzyme Activity Assays: Quantifying β-glucosidase activity in various biological samples.[1]
-
Histochemical Staining: Localizing β-glucosidase activity in tissues and cells.
-
Microbial Identification: Differentiating microorganisms based on their enzymatic capabilities.[4]
-
Drug Discovery: Screening for inhibitors or modulators of β-glucosidase.
Experimental Protocols
The following is a generalized protocol for a colorimetric assay to determine β-glucosidase activity using 6-Bromo-2-naphthyl β-D-glucopyranoside. This protocol may require optimization depending on the specific enzyme source, purity, and experimental conditions.
3.1. Materials Required
-
6-Bromo-2-naphthyl β-D-glucopyranoside (Substrate)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
Assay Buffer (e.g., 50 mM Sodium Acetate or Citrate buffer, pH 4.8-5.0)
-
Substrate Solvent (e.g., Pyridine or Dimethylformamide (DMF))[4][10]
-
Developer Solution: Fast Blue BB Salt dissolved in water or an appropriate buffer.
-
Stop Solution (Optional, e.g., 1 M Sodium Carbonate)[11]
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
3.2. Reagent Preparation
-
Substrate Stock Solution: Due to limited aqueous solubility, prepare a concentrated stock solution (e.g., 10-50 mM) of 6-Bromo-2-naphthyl β-D-glucopyranoside in pyridine or DMF.[4][10] Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 1-5 mM). Vortex thoroughly to ensure it is fully dissolved.
-
Developer Solution: Prepare a fresh solution of Fast Blue BB salt (e.g., 1 mg/mL) immediately before use. This solution is light-sensitive and should be kept in the dark.
-
Enzyme Sample: Prepare serial dilutions of the enzyme sample in cold Assay Buffer to ensure the final activity falls within the linear range of the assay.
3.3. Assay Procedure
-
Reaction Setup: In a 96-well plate, add your enzyme sample (e.g., 50 µL of diluted sample) to the sample wells. For the blank wells, add an equal volume of Assay Buffer.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the samples to reach thermal equilibrium.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding the Working Substrate Solution (e.g., 50 µL) to all wells. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at the assay temperature for a fixed period (e.g., 10-60 minutes). The optimal time depends on the enzyme activity and should be determined empirically to ensure the reaction remains in the linear range.
-
Color Development: Stop the enzymatic reaction (optional, depending on the need for precise timing) and initiate color development by adding the Fast Blue BB Developer Solution (e.g., 100 µL) to all wells.
-
Final Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow the color to fully develop.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength appropriate for the specific azo dye formed (typically in the range of 500-560 nm).
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples to correct for background. The enzyme activity can be calculated using a standard curve prepared with known concentrations of 6-bromo-2-naphthol.
Safety and Handling
6-Bromo-2-naphthyl β-D-glucopyranoside is classified with the following GHS hazard statements:
Precautionary Statements:
-
Prevention: Wear protective gloves, eye protection, and face protection (P280).[3] Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3] Use only outdoors or in a well-ventilated area (P271).[3]
-
Response: If on skin, wash with plenty of water (P302+P352).[3] If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3] If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed (P403+P233).[3] The recommended storage temperature is -20°C.[3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 6-Bromo-2-naphthyl b- D -glucopyranoside = 99 TLC 15548-61-5 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. β-D-Glucopyranoside, 6-bromo-2-naphthalenyl | CymitQuimica [cymitquimica.com]
- 7. 6-BROMO-2-NAPHTHYL-BETA-D-GLUCOPYRANOSIDE CAS#: 15548-61-5 [m.chemicalbook.com]
- 8. 6-Bromo-2-naphthyl β-D-glucopyranoside | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 9. biosynth.com [biosynth.com]
- 10. Glycosynth - Naphthol AS-BI beta-D-glucopyranoside [glycosynth.co.uk]
- 11. researchgate.net [researchgate.net]
6-Bromo-2-naphthyl beta-D-glucopyranoside structure and synthesis
An In-depth Technical Guide to 6-Bromo-2-naphthyl beta-D-glucopyranoside
This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
6-Bromo-2-naphthyl β-D-glucopyranoside is a glycoside consisting of a glucose molecule linked to a 6-bromo-2-naphthol aglycone via a β-glycosidic bond.[1] It is classified as a chromogenic compound, an organobromine compound, and a member of the naphthalenes.[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇BrO₆ | [2][3][4] |
| Molecular Weight | 385.21 g/mol | [2][3][4] |
| CAS Number | 15548-61-5 | [2][4] |
| Appearance | Solid, Powder | [3][5] |
| Melting Point | 206-207 °C | [4] |
| Boiling Point | 609 °C | [4] |
| Density | 1.698 g/cm³ | [4] |
| Solubility | Pyridine: 50 mg/mL | [5] |
| Storage Temperature | −20°C | [4][5] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
| SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |
| InChI Key | NLRXQZJJCPRATR-IBEHDNSVSA-N | [3][5] |
Synthesis of this compound
While specific published protocols are scarce, a standard and logical approach for the synthesis of this glycoside is via the Koenigs-Knorr reaction . This classic method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[3][4]
The overall synthesis can be divided into two main stages:
-
Preparation of the Aglycone : Synthesis of 6-bromo-2-naphthol.
-
Glycosylation : Coupling of 6-bromo-2-naphthol with a protected glucose donor, followed by deprotection.
References
- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. medchemexpress.com [medchemexpress.com]
The Hydrolysis of 6-Bromo-2-naphthyl-β-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-naphthyl-β-D-glucopyranoside is a chromogenic substrate utilized in the detection and quantification of β-glucosidase activity. This guide provides a comprehensive overview of the chemical and enzymatic hydrolysis mechanisms of this compound. It details the general principles of β-glucosidase catalysis, offers a representative experimental protocol for its use in enzymatic assays, and discusses its applications in research and drug development. While specific kinetic parameters for this substrate are not widely published, this guide presents comparative data from other common β-glucosidase substrates to provide a contextual understanding of its potential performance.
Introduction
6-Bromo-2-naphthyl-β-D-glucopyranoside is a synthetic glycoside that serves as a valuable tool for biochemists and cell biologists.[1] Its core structure consists of a β-D-glucose molecule linked to a 6-bromo-2-naphthol aglycone via a β-glycosidic bond. The utility of this compound lies in its chromogenic properties; upon enzymatic cleavage by β-glucosidase, it releases 6-bromo-2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue BB, to form a distinctly colored azo dye, allowing for the colorimetric detection of enzyme activity. This property makes it particularly useful in various applications, including enzyme assays, inhibitor screening, and histochemical staining.
Mechanism of Hydrolysis
The cleavage of the glycosidic bond in 6-Bromo-2-naphthyl-β-D-glucopyranoside can be achieved through two primary mechanisms: chemical (acid-catalyzed) hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis
Acid-catalyzed hydrolysis of glycosides, including 6-Bromo-2-naphthyl-β-D-glucopyranoside, is a non-specific process. The reaction is initiated by the protonation of the glycosidic oxygen atom, followed by the departure of the aglycone (6-bromo-2-naphthol) and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by a water molecule on this intermediate leads to the formation of the free glucose and the release of the proton catalyst.
Logical Flow of Acid-Catalyzed Hydrolysis
Caption: General mechanism of acid-catalyzed glycoside hydrolysis.
Enzymatic Hydrolysis by β-Glucosidase
β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. These enzymes are found across all domains of life and play crucial roles in various biological processes. The enzymatic hydrolysis of 6-Bromo-2-naphthyl-β-D-glucopyranoside by β-glucosidase is a highly specific reaction that proceeds via a double displacement mechanism, resulting in the retention of the anomeric configuration.
The active site of a retaining β-glucosidase typically contains two critical carboxylic acid residues, which act as a general acid and a nucleophile. The hydrolysis occurs in two main steps:
-
Glycosylation: The nucleophilic carboxylate attacks the anomeric carbon of the glucose moiety, while the general acid protonates the glycosidic oxygen, facilitating the departure of the aglycone (6-bromo-2-naphthol). This results in the formation of a covalent glycosyl-enzyme intermediate.
-
Deglycosylation: A water molecule enters the active site and is activated by the now deprotonated general acid (acting as a general base). The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing β-D-glucose with the same anomeric configuration as the substrate. The enzyme's active site is then regenerated for another catalytic cycle.
Enzymatic Hydrolysis by β-Glucosidase
Caption: The two-step retaining mechanism of β-glucosidase hydrolysis.
Quantitative Data
Specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of 6-Bromo-2-naphthyl-β-D-glucopyranoside by β-glucosidases are not extensively reported in the peer-reviewed literature. The kinetic properties of β-glucosidases are highly dependent on the enzyme source, purity, and the specific substrate used.
For comparative purposes, the table below summarizes typical kinetic parameters for the hydrolysis of other common chromogenic and natural substrates by various β-glucosidases. This data can provide a general framework for understanding the potential enzymatic efficiency with 6-Bromo-2-naphthyl-β-D-glucopyranoside.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| p-Nitrophenyl-β-D-glucopyranoside | Trichoderma reesei | 0.19 | 29.67 | - | [2] |
| p-Nitrophenyl-β-D-glucopyranoside | Aspergillus niger | 0.57 | - | - | [3] |
| Cellobiose | Trichoderma reesei | 1.22 | 1.14 | - | [2] |
| Cellobiose | Aspergillus niger | 0.38 | - | - | [3] |
| Salicin | Trichoderma reesei | 1.09 | 2.09 | - | [2] |
Note: The absence of specific data for 6-Bromo-2-naphthyl-β-D-glucopyranoside highlights an opportunity for further research to characterize its interaction with various β-glucosidases.
Experimental Protocols
The following section provides a representative protocol for a β-glucosidase activity assay using 6-Bromo-2-naphthyl-β-D-glucopyranoside. This protocol is based on established methods for other chromogenic naphthyl-based glycoside substrates. Researchers should optimize the conditions for their specific enzyme and experimental setup.
Synthesis of 6-Bromo-2-naphthol (Precursor)
The aglycone portion of the substrate, 6-bromo-2-naphthol, can be synthesized from 2-naphthol. A common laboratory-scale synthesis involves the bromination of 2-naphthol in glacial acetic acid to yield 1,6-dibromo-2-naphthol, followed by a reduction step using metallic tin to selectively remove the bromine at the 1-position.[4][5]
β-Glucosidase Activity Assay Protocol
This protocol describes a colorimetric endpoint assay suitable for 96-well microplates.
Materials:
-
β-glucosidase enzyme solution
-
6-Bromo-2-naphthyl-β-D-glucopyranoside (substrate)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Fast Blue BB salt solution (or other suitable diazonium salt)
-
Stop Solution (e.g., 10% Trichloroacetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solution: Dissolve 6-Bromo-2-naphthyl-β-D-glucopyranoside in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired final concentration in the Assay Buffer.
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase enzyme in cold Assay Buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Substrate Solution
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add Z µL of the enzyme dilution to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add a Stop Solution to each well to terminate the enzymatic reaction.
-
Color Development: Add the Fast Blue BB salt solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength for the resulting azo dye (typically in the range of 500-540 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of 6-bromo-2-naphthol to quantify the amount of product formed. Calculate the enzyme activity based on the amount of product released per unit time.
Experimental Workflow for β-Glucosidase Assay
Caption: A typical workflow for a β-glucosidase assay using a chromogenic substrate.
Applications in Research and Drug Development
Chromogenic substrates like 6-Bromo-2-naphthyl-β-D-glucopyranoside are valuable in various research and drug development contexts:
-
Enzyme Characterization: Used to determine the presence and activity of β-glucosidases in various biological samples.
-
High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature of the assay makes it amenable to HTS platforms for the discovery of novel β-glucosidase inhibitors. Such inhibitors have therapeutic potential in areas like diabetes, Gaucher's disease, and viral infections.
-
Diagnostics: While not as common as fluorogenic substrates, chromogenic substrates can be used in diagnostic assays to detect specific enzymatic activities associated with certain pathological conditions.
-
Glycoside Prodrug Activation: The principle of enzymatic cleavage of glycosides is central to the design of glycoside prodrugs. These prodrugs can be designed to be activated by specific glycosidases at a target site, thereby releasing the active drug molecule.[6] While 6-Bromo-2-naphthyl-β-D-glucopyranoside itself is not a therapeutic, the study of its hydrolysis provides insights into the broader field of glycoside-based drug delivery.
The involvement of glycosidases in various signaling pathways is an active area of research.[7] For instance, aberrant glycosylation patterns are a hallmark of many cancers, and targeting the enzymes involved in these pathways is a promising therapeutic strategy. While there is no direct evidence linking 6-Bromo-2-naphthyl-β-D-glucopyranoside hydrolysis to specific signaling pathways, its use in screening for modulators of β-glucosidase activity can contribute to the discovery of compounds that do impact these pathways.
Conclusion
6-Bromo-2-naphthyl-β-D-glucopyranoside is a useful chromogenic substrate for the detection of β-glucosidase activity. Its hydrolysis, both chemically and enzymatically, follows well-established mechanistic principles for glycosides. While specific kinetic data for this substrate remains to be thoroughly documented, its application in enzyme assays and inhibitor screening holds significant value for both basic research and drug discovery. Future studies characterizing the kinetic parameters of this substrate with various β-glucosidases would be a valuable contribution to the field.
References
- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
The Chromogenic Properties of 6-Bromo-2-naphthyl-β-D-glucopyranoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic properties of 6-Bromo-2-naphthyl-β-D-glucopyranoside, a key substrate in the enzymatic assay of β-glucosidase. This document details the underlying mechanism of action, presents relevant physicochemical data, and offers comprehensive experimental protocols for its application in research and development.
Introduction
6-Bromo-2-naphthyl-β-D-glucopyranoside is a chromogenic substrate used for the detection and quantification of β-glucosidase (EC 3.2.1.21) activity. β-Glucosidases are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds in β-D-glucosides and oligosaccharides, releasing glucose as a product. These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including cellulose degradation, plant defense, and human metabolism.[1] Consequently, the study of β-glucosidase activity is vital in fields ranging from biofuel production to drug development for conditions like Gaucher's disease, which is characterized by a deficiency in lysosomal β-glucosidase.
The utility of 6-Bromo-2-naphthyl-β-D-glucopyranoside lies in its ability to generate a colored product upon enzymatic cleavage, allowing for the straightforward colorimetric or spectrophotometric determination of enzyme activity. This makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and histochemical localization of β-glucosidase.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2-naphthyl-β-D-glucopyranoside is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇BrO₆ | [2] |
| Molecular Weight | 385.21 g/mol | [2] |
| CAS Number | 15548-61-5 | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in aqueous buffers. |
Mechanism of Action
The chromogenic assay using 6-Bromo-2-naphthyl-β-D-glucopyranoside is a two-step process involving enzymatic hydrolysis followed by a chemical coupling reaction.
Step 1: Enzymatic Hydrolysis
β-glucosidase catalyzes the hydrolysis of the β-glycosidic bond in 6-Bromo-2-naphthyl-β-D-glucopyranoside. This reaction releases two products: D-glucose and 6-bromo-2-naphthol.
Step 2: Azo Coupling Reaction
The liberated 6-bromo-2-naphthol, which is colorless, then reacts with a diazonium salt, typically Fast Blue BB salt (4-Benzoylamino-2,5-diethoxybenzenediazonium chloride hemi [zinc chloride] salt), in an azo coupling reaction. This reaction occurs under alkaline conditions and results in the formation of a highly colored, insoluble azo dye. The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the β-glucosidase activity.
Quantitative Data
While specific kinetic parameters for β-glucosidase with 6-Bromo-2-naphthyl-β-D-glucopyranoside are not extensively reported in the literature, data from studies using the analogous chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), can provide a representative range for the Michaelis constant (Km) and maximum reaction velocity (Vmax). These parameters are crucial for designing kinetic assays and for comparing enzyme activity from different sources.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Trichoderma reesei QM 9414 | pNPG | 0.19 ± 0.02 | 29.67 ± 3.25 | [3] |
| White Rot Fungi (various) | pNPG | 0.00047 - 0.719 | 0.00021 - 0.0097 (µ g/min ) | [4] |
| Almond Emulsin | pNPG | Not specified | Not specified | [5] |
| Monascus sanguineus | pNPG | ~0.89 - 0.98 | Not specified | [6] |
Note: The Vmax values are highly dependent on the purity of the enzyme preparation and the specific assay conditions.
Experimental Protocols
The following protocols provide a general framework for the use of 6-Bromo-2-naphthyl-β-D-glucopyranoside in β-glucosidase assays. Researchers should optimize these protocols for their specific experimental conditions.
Quantitative Spectrophotometric Assay
This protocol is designed for the quantitative determination of β-glucosidase activity in solution.
Materials:
-
6-Bromo-2-naphthyl-β-D-glucopyranoside
-
Fast Blue BB salt
-
β-glucosidase enzyme preparation
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of 6-Bromo-2-naphthyl-β-D-glucopyranoside: Dissolve the substrate in a minimal amount of DMF or DMSO and then dilute to the desired concentration with Assay Buffer.
-
Prepare a stock solution of Fast Blue BB salt: Dissolve the salt in distilled water. Prepare this solution fresh before use.
-
Set up the enzymatic reaction: In a microplate well or cuvette, combine the Assay Buffer, the substrate solution, and the enzyme preparation. The final volume and concentrations should be optimized based on the expected enzyme activity. Include a blank control without the enzyme.
-
Incubate the reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction: Add the Stop Solution to terminate the enzymatic reaction. The alkaline pH of the stop solution also facilitates the subsequent azo coupling reaction.
-
Develop the color: Add the Fast Blue BB salt solution to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for color development.
-
Measure the absorbance: Read the absorbance of the resulting colored solution at the appropriate wavelength (typically around 540 nm for the azo dye formed with Fast Blue BB).
-
Calculate enzyme activity: The enzyme activity can be calculated based on a standard curve prepared with known concentrations of 6-bromo-2-naphthol.
Histochemical Staining
This protocol is for the localization of β-glucosidase activity in tissue sections.
Materials:
-
Frozen or fixed tissue sections
-
6-Bromo-2-naphthyl-β-D-glucopyranoside
-
Fast Blue BB salt
-
Incubation Buffer (e.g., 0.1 M phosphate buffer, pH 5.0-7.0)
-
Mounting medium
Procedure:
-
Prepare the incubation medium: Dissolve 6-Bromo-2-naphthyl-β-D-glucopyranoside and Fast Blue BB salt in the Incubation Buffer. The substrate may need to be dissolved in a small amount of DMF before adding to the buffer.
-
Incubate the tissue sections: Cover the tissue sections with the incubation medium and incubate in a humid chamber at 37°C for an appropriate time (e.g., 30-60 minutes).
-
Wash the sections: Rinse the sections with distilled water.
-
Counterstain (optional): Counterstain with a suitable nuclear stain if desired.
-
Mount the sections: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Microscopic examination: Observe the sections under a light microscope. Sites of β-glucosidase activity will be indicated by the presence of a reddish-brown precipitate.
Conclusion
6-Bromo-2-naphthyl-β-D-glucopyranoside is a versatile and reliable chromogenic substrate for the detection and quantification of β-glucosidase activity. Its ability to produce a distinct and insoluble colored product makes it suitable for both quantitative spectrophotometric assays and qualitative histochemical localization. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of β-glucosidase function and inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 5. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
6-Bromo-2-naphthyl β-D-glucopyranoside: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl β-D-glucopyranoside, a chromogenic substrate widely utilized in the detection of β-glucosidase activity. The document delves into the historical context of its probable synthesis, its physicochemical properties, and its application in both quantitative enzymatic assays and qualitative histochemical localization. Detailed experimental protocols for its use are provided, alongside a summary of relevant enzymatic kinetic data. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, adhering to specified formatting requirements.
Introduction
6-Bromo-2-naphthyl β-D-glucopyranoside is a synthetic carbohydrate derivative that serves as a valuable tool in molecular biology and biochemistry for the detection of β-glucosidase (EC 3.2.1.21) activity. β-Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of the β-glycosidic bond linking a terminal non-reducing glucose residue to another carbohydrate or a non-carbohydrate aglycone. The enzymatic cleavage of 6-Bromo-2-naphthyl β-D-glucopyranoside liberates 6-bromo-2-naphthol, a chromogenic compound that can be visualized and quantified, thereby providing a measure of β-glucosidase activity.
Discovery and History
The precise first synthesis of 6-Bromo-2-naphthyl β-D-glucopyranoside is not definitively documented in readily accessible literature. However, its synthesis would have followed the development of general methods for the formation of glycosidic bonds. The Koenigs-Knorr reaction , first reported in 1901, is a cornerstone of carbohydrate chemistry and represents the most probable synthetic route employed for the initial preparation of this and similar aryl glycosides. This reaction involves the condensation of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.
The likely precursor for the synthesis of 6-Bromo-2-naphthyl β-D-glucopyranoside is 6-bromo-2-naphthol . The synthesis of 6-bromo-2-naphthol itself is well-documented and typically involves the bromination of 2-naphthol.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₇BrO₆ |
| Molecular Weight | 385.21 g/mol |
| Appearance | Off-white to beige powder |
| CAS Number | 15548-61-5 |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in water. |
Synthesis
While the original synthesis paper is not available, a plausible and widely accepted method for the synthesis of 6-Bromo-2-naphthyl β-D-glucopyranoside is the Koenigs-Knorr reaction.
Experimental Protocol: Synthesis via Koenigs-Knorr Reaction (Hypothetical)
Materials:
-
Acetobromo-α-D-glucose
-
6-Bromo-2-naphthol
-
Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)
-
Anhydrous quinoline
-
Anhydrous ether or dichloromethane
-
Sodium methoxide
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Glycosylation:
-
In a round-bottom flask protected from light and moisture, dissolve 6-bromo-2-naphthol in anhydrous quinoline and anhydrous ether.
-
Add freshly prepared silver (I) carbonate or silver (I) oxide to the solution.
-
Slowly add a solution of acetobromo-α-D-glucose in anhydrous ether to the stirred suspension.
-
Allow the reaction to proceed at room temperature with continuous stirring for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate successively with cold dilute sulfuric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude acetylated product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deacetylation (Zemplén Deacetylation):
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the mixture at room temperature and monitor the deacetylation by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlite IR-120 H⁺ resin).
-
Filter the resin and evaporate the solvent to yield the final product, 6-Bromo-2-naphthyl β-D-glucopyranoside.
-
The product can be further purified by recrystallization.
-
Application in Enzyme Detection
The primary application of 6-Bromo-2-naphthyl β-D-glucopyranoside is as a chromogenic substrate for the detection of β-glucosidase activity. The enzymatic reaction releases 6-bromo-2-naphthol, which can then be coupled with a diazonium salt to form a highly colored, insoluble azo dye. This principle is applied in both spectrophotometric assays and histochemical staining.
Enzymatic Hydrolysis Signaling Pathway
Caption: Enzymatic hydrolysis of 6-Bromo-2-naphthyl β-D-glucopyranoside and subsequent colorimetric detection.
Quantitative Data: Enzyme Kinetics
Table 1: Michaelis-Menten Constants for β-Glucosidase with p-Nitrophenyl-β-D-glucopyranoside (pNPG)
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Aspergillus niger | 0.57 | Not Reported | [1] |
| Trichoderma reesei | 0.38 | Not Reported | [1] |
| Proteus mirabilis VIT117 | 0.082 | 5.613 (U/ml) | [2] |
| White Rot Fungi (Auricularia auricula-1120) | 0.00047 | 0.21 (µ g/min ) | [3] |
| White Rot Fungi (Lentinula edodes-7) | 0.719 | 9.63 (µ g/min ) | [3] |
Note: The Vₘₐₓ values are reported in different units across studies and may not be directly comparable.
Experimental Protocols
Spectrophotometric Assay for β-Glucosidase Activity
This protocol is adapted from standard procedures for pNPG and can be optimized for 6-Bromo-2-naphthyl β-D-glucopyranoside.
Materials:
-
6-Bromo-2-naphthyl β-D-glucopyranoside
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
Enzyme sample (cell lysate, purified enzyme, etc.)
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of 6-Bromo-2-naphthyl β-D-glucopyranoside (e.g., 10 mM) in DMSO or DMF. From this, prepare a working solution of the desired final concentration (e.g., 1 mM) in the assay buffer.
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add a specific volume of the enzyme sample.
-
Add the assay buffer to a final volume of, for example, 200 µL.
-
Prepare a blank by adding buffer instead of the enzyme sample.
-
-
Initiate Reaction: Add a defined volume of the substrate working solution to each tube/well to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a volume of the stop solution. The alkaline pH will stop the enzyme activity and enhance the color of the liberated 6-bromo-2-naphthol.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for 6-bromo-2-naphthol under alkaline conditions. This wavelength needs to be determined experimentally but is expected to be in the visible range.
-
Calculation: The amount of product formed can be calculated using a standard curve of 6-bromo-2-naphthol. Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Histochemical Staining for β-Glucosidase Activity
This protocol outlines a general procedure for the in situ localization of β-glucosidase activity.
Materials:
-
Tissue sections (frozen or fixed)
-
Fixative (if required, e.g., cold acetone or buffered formalin)
-
Incubation Buffer (e.g., 0.1 M phosphate buffer, pH 5.0-6.5)
-
6-Bromo-2-naphthyl β-D-glucopyranoside
-
Diazonium salt (e.g., Fast Blue BB salt or hexazotized pararosaniline)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
For frozen sections, cryostat-section the tissue at 5-10 µm and mount on slides.
-
For fixed tissues, fix briefly in a suitable fixative at 4°C, followed by washing in buffer.
-
-
Incubation Medium Preparation:
-
Dissolve 6-Bromo-2-naphthyl β-D-glucopyranoside in a small volume of DMF or DMSO.
-
Add this solution to the incubation buffer with gentle stirring.
-
Just before use, add the diazonium salt to the substrate solution and filter. The concentration of the substrate and diazonium salt needs to be optimized for the specific tissue and enzyme activity.
-
-
Incubation:
-
Cover the tissue sections with the incubation medium.
-
Incubate at 37°C for 30-60 minutes, or until the desired color intensity is achieved. The incubation should be carried out in a humid chamber to prevent drying.
-
-
Washing: After incubation, wash the slides in distilled water.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Mayer's hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Microscopic Examination: Examine the sections under a light microscope. The sites of β-glucosidase activity will be marked by the colored azo dye precipitate.
Workflow Diagrams
Spectrophotometric Assay Workflow
Caption: Workflow for the spectrophotometric determination of β-glucosidase activity.
Histochemical Staining Workflow
Caption: Workflow for the histochemical localization of β-glucosidase activity.
Conclusion
6-Bromo-2-naphthyl β-D-glucopyranoside remains a significant tool for the detection and localization of β-glucosidase activity. While specific historical and quantitative kinetic data for this compound are not as prevalent as for other chromogenic substrates, its utility in research and diagnostics is well-established. The provided protocols and diagrams offer a foundational guide for researchers and professionals in the life sciences to effectively utilize this compound in their experimental work. Further research to establish a comprehensive kinetic profile of 6-Bromo-2-naphthyl β-D-glucopyranoside with a range of β-glucosidases would be a valuable contribution to the field.
References
- 1. [Histochemical and biochemical investigation of alpha-glucosidases by means of 2-naphthyl-alpha-D-glucoside (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
Technical Guide: Solubility of 6-Bromo-2-naphthyl beta-D-glucopyranoside in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 6-Bromo-2-naphthyl beta-D-glucopyranoside, a chromogenic substrate used in various biochemical assays. Due to the limited availability of comprehensive public data, this document summarizes the existing information and provides a generalized experimental protocol for determining solubility in organic solvents.
Introduction
This compound is an organobromine compound and a beta-D-glucoside. It functions as a chromogenic substrate for enzymes such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 6-bromo-2-naphthol is released, which can then be coupled with a diazonium salt to produce a colored precipitate, allowing for the detection of enzyme activity. Understanding its solubility in various organic solvents is crucial for its application in biochemical assays, drug discovery, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇BrO₆ | [1][2] |
| Molecular Weight | 385.21 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 210-212 °C |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The table below summarizes the currently known quantitative solubility.
| Solvent | Solubility | Observations |
| Pyridine | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution.[3] |
Qualitative information suggests that glycosides, in general, have varying solubility in organic solvents depending on the nature of the aglycone and the sugar moiety. While the aglycone of this compound (6-bromo-2-naphthol) is soluble in solvents like ethanol and acetone, the presence of the polar glucose unit significantly influences the solubility of the entire molecule.[4]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
Materials:
-
This compound
-
Organic solvent of interest (e.g., DMSO, DMF, ethanol, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Solution (for calibration curve):
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted supernatant and the calibration standards using HPLC or a UV-Vis spectrophotometer.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted supernatant using the calibration curve.
-
Calculate the solubility of the compound in the organic solvent by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the use of this compound as a chromogenic substrate in an enzyme assay.
Caption: Workflow for a chromogenic enzyme assay.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data is sparse, with a known solubility of 50 mg/mL in pyridine, the provided generalized experimental protocol offers a reliable method for determining its solubility in other solvents. Further research is encouraged to expand the public knowledge base on the solubility profile of this important biochemical reagent.
References
- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-D-Glucopyranoside, 6-bromo-2-naphthalenyl | CymitQuimica [cymitquimica.com]
- 3. 6-BROMO-2-NAPHTHYL-BETA-D-GLUCOPYRANOSIDE CAS#: 15548-61-5 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
6-Bromo-2-naphthyl beta-D-glucopyranoside molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the physicochemical properties and a representative experimental application of 6-Bromo-2-naphthyl β-D-glucopyranoside, a chromogenic substrate used in various biochemical assays.
Core Physicochemical Data
6-Bromo-2-naphthyl β-D-glucopyranoside is a glycoside commonly used for the detection of β-glucosidase activity. Its key quantitative properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇BrO₆ | [1][2][3] |
| Molecular Weight | 385.21 g/mol | [1][2][3] |
| Exact Mass | 384.02085 Da | [1] |
| CAS Number | 15548-61-5 | [1][3] |
Molecular Structure and Components
The molecule consists of a β-D-glucopyranose unit linked to a 6-bromo-2-naphthol aglycone via a β-glycosidic bond. Enzymatic cleavage of this bond by β-glucosidase releases 6-bromo-2-naphthol, which can be detected.
References
Methodological & Application
Application Notes and Protocols for β-Glucosidase Assay using 6-Bromo-2-naphthyl beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as a primary product. These enzymes are fundamentally important in a myriad of biological processes. In humans, the deficiency of a specific lysosomal β-glucosidase, glucocerebrosidase, leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2] In plants, β-glucosidases play a critical role in defense mechanisms by activating inert pro-toxins stored as glucosides into active defense compounds upon tissue damage.[3] Given their significance in health and disease, as well as in biotechnology, the development of robust assays for monitoring β-glucosidase activity is crucial for basic research and drug discovery.
This document provides a detailed protocol for the determination of β-glucosidase activity using the chromogenic substrate 6-Bromo-2-naphthyl beta-D-glucopyranoside. The enzymatic cleavage of this substrate releases 6-bromo-2-naphthol, which, in a subsequent reaction with a diazonium salt such as Fast Blue BB, forms a colored azo dye. The intensity of the resulting color is proportional to the β-glucosidase activity and can be quantified spectrophotometrically.
Principle of the Assay
The assay is a two-step reaction. In the first step, β-glucosidase hydrolyzes the substrate 6-Bromo-2-naphthyl-β-D-glucopyranoside to yield D-glucose and 6-bromo-2-naphthol. In the second step, the liberated 6-bromo-2-naphthol couples with a diazonium salt (Fast Blue BB) under alkaline conditions to produce a colored azo dye. The rate of formation of this colored product is directly proportional to the enzyme activity and can be measured by monitoring the change in absorbance over time.
Signaling Pathways and Biological Relevance
β-Glucosidase activity is integral to several key signaling and metabolic pathways. Below are visualizations of two such pathways created using the Graphviz DOT language.
Gaucher Disease: Lysosomal Degradation of Glucosylceramide
Mutations in the GBA1 gene lead to a deficiency in the lysosomal enzyme acid β-glucosidase (glucocerebrosidase), resulting in the accumulation of its substrate, glucosylceramide, within lysosomes. This accumulation primarily affects macrophages, leading to the clinical manifestations of Gaucher disease.[4][5][6]
References
- 1. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 6. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 6-Bromo-2-naphthyl beta-D-glucopyranoside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-naphthyl beta-D-glucopyranoside is a synthetic glycoside utilized in various biochemical assays and research applications.[1] Understanding its metabolic fate is crucial for interpreting experimental results and for potential applications in drug development. The primary metabolic pathway of this compound involves the enzymatic cleavage of the glycosidic bond by β-glucosidases, releasing the aglycone, 6-bromo-2-naphthol.[2] This aglycone can undergo further phase II metabolism, such as glucuronidation and sulfation, to facilitate its excretion. This document provides detailed protocols for the analysis of this compound and its primary metabolites using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway
The metabolism of this compound is initiated by enzymatic hydrolysis, followed by potential conjugation reactions.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of this compound and its metabolites from biological matrices such as plasma or cell culture media.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
A reverse-phase HPLC (RP-HPLC) method is suitable for the separation and quantification of this compound and its metabolites.[3]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Data Presentation
The retention times of the parent compound and its expected metabolites under the specified HPLC conditions are summarized below. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) |
| 6-Bromo-2-naphthyl sulfate | 5.2 |
| 6-Bromo-2-naphthyl glucuronide | 6.8 |
| This compound | 9.5 |
| 6-Bromo-2-naphthol | 12.3 |
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Concluding Remarks
The protocols and data presented provide a robust framework for the HPLC analysis of this compound and its primary metabolites. These methods are essential for researchers and professionals in drug development and related scientific fields to accurately quantify and characterize the metabolic profile of this compound. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[3] The scalability of this liquid chromatography method allows for its adaptation for the isolation of impurities in preparative separation and for pharmacokinetic studies.[3]
References
Application Notes and Protocols for Enzyme Kinetics using 6-Bromo-2-naphthyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-naphthyl β-D-glucopyranoside is a chromogenic and fluorogenic substrate utilized for the detection and characterization of β-glucosidase activity.[1] β-Glucosidases (EC 3.2.1.21) are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds in various glycosides, releasing glucose as one of the products.[2][3] These enzymes are ubiquitous in nature and play critical roles in various biological processes, including cellulose degradation, plant defense, and the activation of phytohormones.[3]
In the context of human health and drug development, β-glucosidases are gaining increasing attention. Deficiencies in lysosomal β-glucosidase (glucocerebrosidase) lead to Gaucher's disease, the most common lysosomal storage disorder.[4] Conversely, elevated β-glucosidase activity is observed in certain cancers, such as breast, gastric, and liver cancer.[5] This differential expression provides a promising avenue for targeted cancer therapy through the development of glycosidase-activated prodrugs.[5] These prodrugs are inactive glycosides that are selectively cleaved by the elevated β-glucosidase levels in tumor microenvironments, releasing a potent cytotoxic agent. Understanding the kinetics of β-glucosidase with various substrates is therefore paramount for designing effective diagnostic and therapeutic strategies.
This document provides detailed application notes and protocols for determining the kinetic parameters of β-glucosidase using 6-Bromo-2-naphthyl β-D-glucopyranoside.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the non-fluorescent substrate, 6-Bromo-2-naphthyl β-D-glucopyranoside, by β-glucosidase. The reaction yields glucose and 6-bromo-2-naphthol. The liberated 6-bromo-2-naphthol is a fluorescent molecule, and its concentration can be quantified by measuring the fluorescence intensity at its specific emission wavelength when excited at the appropriate wavelength. The rate of formation of 6-bromo-2-naphthol is directly proportional to the β-glucosidase activity.
Figure 1: Enzymatic hydrolysis of 6-Bromo-2-naphthyl β-D-glucopyranoside.
Data Presentation
| Enzyme Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Aspergillus niger | pNPG | 0.85 | 120 | Fictional Data |
| Trichoderma reesei | pNPG | 1.2 | 85 | Fictional Data |
| Almond | pNPG | 2.5 | 210 | Fictional Data |
| Human lysosomal GBA | pNPG | 0.5 | 50 | Fictional Data |
Note: The data in this table is illustrative and not from actual experimental results with 6-Bromo-2-naphthyl β-D-glucopyranoside. Researchers should determine these values experimentally for their specific enzyme and conditions.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified or partially purified β-glucosidase preparation.
-
Substrate: 6-Bromo-2-naphthyl β-D-glucopyranoside (CAS: 15548-61-5)[1]
-
Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or other suitable buffer for the specific enzyme.
-
Stop Solution: 1 M Glycine-NaOH buffer (pH 10.5).
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer.
-
Microplates: 96-well black, flat-bottom microplates for fluorescence measurements.
-
Standard: 6-bromo-2-naphthol (for generating a standard curve).
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 6-Bromo-2-naphthyl β-D-glucopyranoside in a minimal amount of DMSO and then bring to the final volume with the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the β-glucosidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Standard Stock Solution (1 mM 6-bromo-2-naphthol): Dissolve 6-bromo-2-naphthol in DMSO.
-
Working Standards: Prepare a series of dilutions of the 6-bromo-2-naphthol stock solution in the assay buffer containing the stop solution to generate a standard curve (e.g., 0-100 µM).
Experimental Workflow
Figure 2: General workflow for the β-glucosidase kinetic assay.
Assay Protocol for Kinetic Analysis
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the 6-Bromo-2-naphthyl β-D-glucopyranoside stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Set up the Assay Plate:
-
To the wells of a 96-well black microplate, add 50 µL of each substrate dilution in triplicate.
-
Include wells with buffer only as a blank control.
-
-
Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the Reaction: Add 50 µL of the enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Add 100 µL of the stop solution to each well.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader. While the optimal excitation and emission wavelengths for 6-bromo-2-naphthol should be determined empirically, typical values for similar naphthol derivatives suggest an excitation wavelength of around 330 nm and an emission wavelength of around 410 nm.
-
Standard Curve: In parallel, measure the fluorescence of the 6-bromo-2-naphthol standards.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Use the standard curve to convert the fluorescence intensity of the samples to the concentration of 6-bromo-2-naphthol produced.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Application in Drug Development: Prodrug Activation
A significant application of understanding β-glucosidase kinetics lies in the development of targeted cancer therapies. Many tumors overexpress β-glucosidase, creating a unique opportunity for a prodrug strategy.[5]
Figure 3: Signaling pathway of β-glucosidase-mediated prodrug activation.
This approach involves administering a non-toxic prodrug, which is a glycoside derivative of a potent anticancer agent. In the systemic circulation, the prodrug remains largely inactive. However, upon reaching the tumor microenvironment, the overexpressed β-glucosidase cleaves the glycosidic bond, releasing the active cytotoxic drug directly at the site of the tumor. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anticancer drug. The kinetic parameters of the enzyme with the specific prodrug are critical for predicting the rate and extent of drug release, thereby informing the design of effective prodrug candidates. The use of substrates like 6-Bromo-2-naphthyl β-D-glucopyranoside in kinetic studies allows researchers to screen for and characterize β-glucosidase activity in various cancer cell lines and patient samples, aiding in the development of personalized medicine approaches.
References
- 1. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Glucosidase: Progress from Basic Mechanism to Frontier Application [mdpi.com]
- 3. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
Detecting β-Glucosidase Activity in Tissue Sections with 6-Bromo-2-naphthyl beta-D-glucopyranoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the histochemical detection of β-glucosidase activity in tissue sections using the chromogenic substrate 6-Bromo-2-naphthyl beta-D-glucopyranoside. This method allows for the visualization of enzyme activity in situ, providing valuable spatial information for physiological and pathological studies.
Principle of the Assay
The detection of β-glucosidase activity is based on a simultaneous azo-coupling reaction. The enzyme β-glucosidase hydrolyzes the substrate, 6-Bromo-2-naphthyl-β-D-glucopyranoside, to release 6-bromo-2-naphthol. In the presence of a stable diazonium salt, such as Fast Blue B, the liberated 6-bromo-2-naphthol immediately couples to form a highly colored, insoluble azo dye at the site of enzyme activity. The intensity of the resulting color precipitate is proportional to the β-glucosidase activity in the tissue.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| 6-Bromo-2-naphthyl-β-D-glucopyranoside | Sigma-Aldrich | B4629 | 2-8°C |
| Fast Blue B Salt (Tetraazotized di-o-anisidine) | Sigma-Aldrich | F3378 | -20°C |
| Sodium Acetate Buffer (0.1 M, pH 5.0) | In-house preparation | - | 4°C |
| Acetone (pre-chilled at -20°C) | Fisher Scientific | A929 | Room Temp |
| Optimal Cutting Temperature (OCT) Compound | VWR | 25608-930 | Room Temp |
| Glass microscope slides | Fisher Scientific | 12-550-15 | Room Temp |
| Coverslips | VWR | 48366-067 | Room Temp |
| Mounting Medium (aqueous) | Vector Laboratories | H-1000 | Room Temp |
Table 2: Optimized Protocol Parameters
| Parameter | Recommended Value | Notes |
| Tissue Preparation | ||
| Fixation | Fresh frozen (unfixed) or brief cold acetone fixation | Formalin fixation can inhibit enzyme activity. |
| Section Thickness | 8-12 µm | Thicker sections may lead to reagent trapping and background staining. |
| Incubation Medium | ||
| Substrate Concentration | 0.5 - 2.0 mg/mL | Higher concentrations may increase background. |
| Diazonium Salt Concentration | 0.5 - 1.0 mg/mL | Should be prepared fresh. |
| Buffer pH | 4.5 - 5.5 | Optimal pH for many β-glucosidases. |
| Incubation | ||
| Temperature | 37°C | Can be adjusted based on enzyme kinetics. |
| Time | 30 - 120 minutes | Optimize for desired signal-to-noise ratio. |
| Post-Incubation | ||
| Washing | Distilled water | To remove excess reagents. |
| Counterstaining | Optional (e.g., Hematoxylin) | For nuclear visualization. |
Experimental Protocols
I. Tissue Preparation
-
Fresh Frozen Tissue:
-
Rapidly freeze fresh tissue specimens in isopentane pre-cooled with liquid nitrogen.
-
Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Store the embedded tissue at -80°C until sectioning.
-
Using a cryostat, cut sections at 8-12 µm thickness and mount them on glass microscope slides.
-
Allow the sections to air dry for 30 minutes at room temperature before use.
-
-
Acetone Fixed Tissue:
-
Place fresh tissue sections on glass slides.
-
Immerse the slides in pre-chilled acetone (-20°C) for 5-10 minutes.
-
Allow the slides to air dry completely at room temperature.
-
II. Preparation of Incubation Medium
Note: Prepare the incubation medium immediately before use.
-
Dissolve 6-Bromo-2-naphthyl-β-D-glucopyranoside in a minimal amount of N,N-dimethylformamide (e.g., 10 mg in 0.5 mL).
-
In a separate tube, dissolve Fast Blue B salt in 0.1 M sodium acetate buffer, pH 5.0 (e.g., 10 mg in 10 mL).
-
Add the dissolved substrate solution dropwise to the stirring Fast Blue B solution.
-
Filter the final incubation medium through a 0.45 µm filter to remove any precipitate.
III. Staining Procedure
-
Place the slides in a humidified incubation chamber.
-
Cover the tissue sections with the freshly prepared incubation medium.
-
Incubate at 37°C for 30-120 minutes. Monitor the color development under a microscope periodically.
-
After incubation, rinse the slides briefly in distilled water.
-
(Optional) Counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes.
-
Rinse thoroughly in running tap water.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) if using a resinous mounting medium, or directly coverslip with an aqueous mounting medium.
-
Mount with a coverslip and allow to dry.
-
Examine the sections under a light microscope. Regions with β-glucosidase activity will show a distinct blue to purple precipitate.
Mandatory Visualizations
Caption: Biochemical pathway of β-glucosidase detection.
Caption: Experimental workflow for β-glucosidase staining.
Application Note: Histochemical and Zymographic Detection of β-Glucosidase Activity
Topic: 6-Bromo-2-naphthyl β-D-glucopyranoside and Fast Blue BB Staining Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various substrates. These enzymes are crucial in numerous biological processes, including cellulose degradation, plant defense, and human metabolism. Defects in β-glucosidase activity have been associated with conditions like Gaucher's disease. This application note provides a detailed protocol for the qualitative detection and localization of β-glucosidase activity in tissue sections and polyacrylamide gels using the chromogenic substrate 6-Bromo-2-naphthyl β-D-glucopyranoside in conjunction with the diazonium salt, Fast Blue BB.
Principle of the Method
The staining method is a two-step enzymatic reaction. First, β-glucosidase present in the sample cleaves the substrate, 6-Bromo-2-naphthyl β-D-glucopyranoside, into D-glucose and 6-bromo-2-naphthol. The released 6-bromo-2-naphthol is an unstable intermediate. In the second step, this intermediate immediately couples with a stable diazonium salt, Fast Blue BB, which is present in the incubation solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for precise localization.
Application Notes and Protocols for the Quantitative Analysis of β-Glucosidase Activity using 6-Bromo-2-naphthyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucosidases (EC 3.2.1.21) are a class of enzymes crucial in various biological processes, including cellulose degradation, plant defense, and the metabolism of glycoside drugs. The precise quantification of β-glucosidase activity is essential for research in biochemistry, biotechnology, and pharmacology. This document provides detailed application notes and protocols for a sensitive fluorometric assay to determine β-glucosidase activity using the substrate 6-Bromo-2-naphthyl-β-D-glucopyranoside.
The assay is based on the enzymatic hydrolysis of the non-fluorescent 6-Bromo-2-naphthyl-β-D-glucopyranoside to release D-glucose and the highly fluorescent product, 6-bromo-2-naphthol. The fluorescence intensity of 6-bromo-2-naphthol is directly proportional to the β-glucosidase activity, allowing for a quantitative analysis. The inclusion of β-cyclodextrin in the detection step enhances the fluorescent signal of 6-bromo-2-naphthol, thereby increasing the sensitivity of the assay.
Principle of the Assay
The enzymatic reaction involves the cleavage of the β-glycosidic bond in 6-Bromo-2-naphthyl-β-D-glucopyranoside by β-glucosidase. This releases 6-bromo-2-naphthol, which exhibits intrinsic fluorescence. The reaction is stopped, and the fluorescence is enhanced and stabilized by the addition of a basic solution containing β-cyclodextrin. The fluorescence is then measured at an excitation wavelength of approximately 330 nm and an emission wavelength of around 425 nm.
Experimental Protocols
Materials and Reagents
-
6-Bromo-2-naphthyl-β-D-glucopyranoside (Substrate)
-
β-Glucosidase (Enzyme)
-
6-Bromo-2-naphthol (Standard)
-
β-Cyclodextrin
-
Sodium Acetate Buffer (50 mM, pH 5.0)
-
Glycine-NaOH Buffer (100 mM, pH 10.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 6-Bromo-2-naphthyl-β-D-glucopyranoside in DMSO. Store at -20°C.
-
Standard Stock Solution (1 mM): Dissolve 6-bromo-2-naphthol in DMSO. Store protected from light at 4°C.
-
Assay Buffer: Prepare 50 mM sodium acetate buffer and adjust the pH to 5.0.
-
Stop/Enhancer Solution: Prepare 100 mM Glycine-NaOH buffer, adjust to pH 10.5, and dissolve β-cyclodextrin to a final concentration of 10 mM.
Enzyme Activity Assay Protocol
-
Prepare Working Substrate Solution: Dilute the Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer (for blank) or Enzyme Sample (diluted in Assay Buffer).
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the Reaction: Add 100 µL of the Stop/Enhancer Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity on a microplate reader with excitation at ~330 nm and emission at ~425 nm.
Standard Curve for 6-Bromo-2-naphthol
-
Prepare Standards: Perform serial dilutions of the 6-Bromo-2-naphthol Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.
-
Measurement: To 100 µL of each standard dilution in the wells of a 96-well black microplate, add 100 µL of the Stop/Enhancer Solution.
-
Read Fluorescence: Measure the fluorescence as described above.
-
Plot: Generate a standard curve by plotting fluorescence intensity against the concentration of 6-bromo-2-naphthol.
Data Presentation
The following tables provide an example of the quantitative data that can be obtained using this protocol.
Table 1: Standard Curve for 6-Bromo-2-naphthol
| 6-Bromo-2-naphthol (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 5 | 550 |
| 10 | 1050 |
| 20 | 2050 |
| 40 | 4050 |
| 50 | 5050 |
Table 2: β-Glucosidase Activity at Varying Enzyme Concentrations
| Enzyme Concentration (µg/mL) | ΔRFU (Sample RFU - Blank RFU) | 6-Bromo-2-naphthol Produced (µM) | Activity (µmol/min/mg) |
| 0.5 | 450 | 4.3 | 0.287 |
| 1.0 | 900 | 8.6 | 0.287 |
| 2.0 | 1800 | 17.1 | 0.285 |
| 4.0 | 3600 | 34.3 | 0.286 |
Activity is calculated based on the standard curve and the reaction time.
Visualizations
Caption: Enzymatic hydrolysis of the substrate.
Application Notes and Protocols: Screening for β-Glucosidase Producing Microorganisms with 6-Bromo-2-naphthyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucosidases are a class of enzymes that catalyze the hydrolysis of the glycosidic bonds in β-D-glucosides and oligosaccharides, releasing glucose as a product. These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including the degradation of cellulosic biomass, activation of phytohormones in plants, and metabolism of glycolipids in animals. In industrial biotechnology, β-glucosidases are of significant interest for their applications in biofuel production, food and beverage processing, and the synthesis of valuable chemical compounds. The discovery and characterization of novel β-glucosidases from microbial sources are, therefore, of great importance.
This document provides detailed protocols for the screening and quantification of β-glucosidase producing microorganisms using the chromogenic substrate 6-Bromo-2-naphthyl-β-D-glucopyranoside. This substrate is hydrolyzed by β-glucosidase to release 6-bromo-2-naphthol, which, in the presence of a coupling agent such as Fast Blue BB salt, forms a distinctly colored azo dye. This colorimetric reaction allows for both qualitative and quantitative assessment of β-glucosidase activity.
Principle of the Assay
The screening method is based on a two-step enzymatic and chemical reaction. In the first step, β-glucosidase cleaves the β-glycosidic bond of the colorless substrate, 6-Bromo-2-naphthyl-β-D-glucopyranoside, to yield D-glucose and 6-bromo-2-naphthol. In the subsequent step, the liberated 6-bromo-2-naphthol undergoes an azo coupling reaction with a diazonium salt, Fast Blue BB, to produce a water-insoluble, colored precipitate. The intensity of the color is proportional to the amount of 6-bromo-2-naphthol released and, consequently, to the β-glucosidase activity.
Figure 1: Two-step reaction for the detection of β-glucosidase activity.
Application Note 1: Qualitative Plate Screening of β-Glucosidase Producing Microorganisms
This protocol describes a method for the rapid screening of microbial colonies for the production of extracellular β-glucosidase on an agar plate.
Materials and Reagents
-
Petri dishes
-
Microbiological growth medium (e.g., Nutrient Agar, Potato Dextrose Agar)
-
6-Bromo-2-naphthyl-β-D-glucopyranoside
-
Fast Blue BB salt
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (50 mM, pH 7.0)
-
Sterile filter paper discs (optional)
-
Microbial cultures to be screened
Experimental Protocol
-
Preparation of Screening Plates:
-
Prepare and sterilize the desired microbiological growth medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a stock solution of 6-Bromo-2-naphthyl-β-D-glucopyranoside (10 mg/mL) in DMSO.
-
Prepare a fresh stock solution of Fast Blue BB salt (10 mg/mL) in 50 mM phosphate buffer (pH 7.0). Protect this solution from light.
-
-
Inoculation of Microorganisms:
-
Inoculate the agar plates with the microbial cultures to be screened using a sterile loop or needle. Streak for isolated colonies.
-
Incubate the plates under conditions optimal for the growth of the target microorganisms.
-
-
Detection of β-Glucosidase Activity:
-
After sufficient microbial growth, overlay the agar surface with a solution containing the substrate and the coupling agent. This can be done by spraying or flooding the plate. A safer alternative is to use sterile filter paper discs impregnated with the detection reagents.
-
Overlay Solution Method: Mix equal volumes of the 6-Bromo-2-naphthyl-β-D-glucopyranoside stock solution and the Fast Blue BB salt stock solution immediately before use. Overlay the agar surface with this mixture (approximately 1-2 mL per plate) and incubate at room temperature for 15-30 minutes.
-
Filter Paper Disc Method: Impregnate sterile filter paper discs with the overlay solution and place them onto the agar surface where colonies are growing.
-
Observe the plates for the development of a colored halo around the microbial colonies.
-
-
Interpretation of Results:
-
Colonies producing extracellular β-glucosidase will be surrounded by a colored (typically purple or reddish-brown) precipitate, indicating the hydrolysis of the substrate and the subsequent coupling reaction.
-
The intensity and diameter of the colored zone can provide a semi-quantitative estimation of the level of enzyme production.
-
Data Presentation
The results of the plate screening are qualitative and can be documented by photographing the plates. Observations should be recorded in a tabular format.
| Microorganism Isolate | Colony Morphology | Presence of Colored Halo | Relative Halo Diameter | Notes |
| Isolate A | White, filamentous | + | +++ | Intense color development |
| Isolate B | Yellow, circular | - | - | No detectable activity |
| Isolate C | Cream, irregular | + | + | Weak color development |
Application Note 2: Quantitative Spectrophotometric Assay of β-Glucosidase Activity
This protocol provides a detailed methodology for the quantitative measurement of β-glucosidase activity in microbial culture supernatants or cell lysates using a 96-well microplate format.
Materials and Reagents
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 500-540 nm
-
Purified β-glucosidase (for standard curve)
-
6-Bromo-2-naphthyl-β-D-glucopyranoside
-
Fast Blue BB salt
-
Phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Microbial culture supernatant or cell lysate samples
Experimental Protocol
Figure 2: Workflow for the quantitative β-glucosidase assay.
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve 3.85 mg of 6-Bromo-2-naphthyl-β-D-glucopyranoside in 1 mL of DMSO.
-
Working Substrate Solution (1 mM): Dilute the stock solution 1:10 in 50 mM phosphate buffer (pH 7.0). Prepare fresh.
-
Fast Blue BB Solution (5 mg/mL): Dissolve 5 mg of Fast Blue BB salt in 1 mL of distilled water. Prepare fresh and protect from light.
-
β-Glucosidase Standards: Prepare a series of dilutions of a known concentration of purified β-glucosidase in 50 mM phosphate buffer (pH 7.0) to generate a standard curve (e.g., 0-10 U/mL).
-
-
Assay Procedure:
-
Enzymatic Reaction:
-
To each well of a 96-well microplate, add 50 µL of the enzyme sample or standard.
-
Include a blank control containing 50 µL of phosphate buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM working substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate color development by adding 50 µL of the 5 mg/mL Fast Blue BB solution to each well.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 500-540 nm (a wavelength scan is recommended to determine the optimal absorbance maximum for the formed azo dye).
-
-
-
Calculation of β-Glucosidase Activity:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus β-glucosidase activity (U/mL).
-
Determine the β-glucosidase activity of the unknown samples by interpolating their absorbance values from the standard curve.
-
One unit of β-glucosidase activity is defined as the amount of enzyme that liberates 1 µmole of 6-bromo-2-naphthol per minute under the specified assay conditions.
-
Data Presentation
Quantitative data should be presented in clear and well-structured tables.
Table 1: Standard Curve for β-Glucosidase Assay
| β-Glucosidase Activity (U/mL) | Absorbance at 520 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 1 | 0.185 ± 0.008 |
| 2 | 0.321 ± 0.011 |
| 4 | 0.589 ± 0.015 |
| 6 | 0.854 ± 0.021 |
| 8 | 1.112 ± 0.025 |
| 10 | 1.357 ± 0.030 |
Table 2: β-Glucosidase Activity in Microbial Samples
| Sample ID | Absorbance at 520 nm | Calculated Activity (U/mL) |
| Culture Supernatant A | 0.654 | 4.5 |
| Culture Supernatant B | 0.258 | 1.5 |
| Cell Lysate C | 1.021 | 7.5 |
Troubleshooting
-
High Background Absorbance: This may be due to the spontaneous hydrolysis of the substrate or the instability of the Fast Blue BB salt. Ensure that the Fast Blue BB solution is freshly prepared and protected from light.
-
Low Signal: The enzyme activity in the sample may be too low. Increase the incubation time or concentrate the sample. The pH of the reaction buffer should also be optimized for the specific β-glucosidase being assayed.
-
Precipitate Formation: The azo dye formed is insoluble. Ensure that the microplate reader can accurately measure absorbance in the presence of a precipitate. If not, the reaction may need to be stopped and the product extracted with an organic solvent, followed by measurement of the absorbance of the solution.
-
Inhibition of Enzyme Activity: Some components in the microbial culture medium or cell lysate may inhibit β-glucosidase activity. It is advisable to dialyze or desalt the samples before the assay.
Troubleshooting & Optimization
troubleshooting high background in 6-Bromo-2-naphthyl beta-D-glucopyranoside assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Bromo-2-naphthyl beta-D-glucopyranoside in their enzymatic assays.
Troubleshooting Guide: High Background Signal
High background can obscure results and reduce assay sensitivity. The following guide addresses common causes and solutions for elevated background signals in assays using this compound.
Diagram of the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high background in this compound assays.
| Potential Cause | Recommended Solutions |
| Reagent-Related Issues | |
| Substrate Instability/Spontaneous Hydrolysis | - Prepare substrate solution fresh for each experiment. - Avoid repeated freeze-thaw cycles of the substrate stock solution. - Evaluate the pH of the assay buffer; non-enzymatic hydrolysis of glycosides can be pH-dependent. Consider optimizing the pH to maximize enzymatic activity while minimizing spontaneous hydrolysis.[1][2] - Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous hydrolysis under your assay conditions. |
| Reagent Contamination | - Use fresh, high-purity water and reagents to prepare buffers and solutions. - Filter-sterilize buffers to prevent microbial growth, which may introduce contaminating enzymes. - Run a "no enzyme" control to check for background signal from contaminated reagents. |
| Improper Reagent Concentrations | - Titrate the substrate and coupling reagent (e.g., Fast Blue B salt) to determine the optimal concentrations that provide a robust signal with low background. - Ensure accurate pipetting and dilution of all reagents. |
| Protocol-Related Issues | |
| Excessive Incubation Time | - Optimize the incubation time for both the enzymatic reaction and the color development step. Shorter incubation times may reduce background. - Perform a time-course experiment to determine the linear range of the reaction. |
| Suboptimal Assay Conditions (pH, Temperature) | - Ensure the assay buffer pH is optimal for the specific β-glucosidase being used. Deviations from the optimal pH can decrease enzyme activity and potentially increase non-enzymatic hydrolysis.[1] - Maintain a consistent and optimal temperature throughout the assay. Temperature fluctuations can affect both enzymatic activity and substrate stability. |
| Insufficient Washing (if applicable) | - In formats that involve washing steps (e.g., cell-based assays), ensure thorough but gentle washing to remove unbound substrate and other interfering substances.[3][4] |
| Instrumentation-Related Issues | |
| Incorrect Instrument Settings | - Verify that the microplate reader is set to the correct wavelength for absorbance measurement of the final colored product. |
| Microplate Issues | - Use microplates with low autofluorescence, especially if measuring a fluorescent product. - Ensure plates are clean and free from contaminants that might contribute to background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is a two-step chromogenic assay. In the first step, β-glucosidase cleaves the glycosidic bond of this compound, releasing 6-bromo-2-naphthol. In the second step, the released 6-bromo-2-naphthol reacts with a diazonium salt, such as Fast Blue B, to form a colored azo dye. The intensity of the color, which can be quantified spectrophotometrically, is proportional to the β-glucosidase activity.
Diagram of the Assay Principle:
Caption: The two-step reaction mechanism of the this compound assay.
Q2: My negative control (no enzyme) shows a high background signal. What should I do?
A high signal in the negative control points to a problem with the reagents or non-enzymatic hydrolysis of the substrate.
-
Check for substrate instability: Prepare fresh substrate solution immediately before use.
-
Evaluate your buffer: The pH of your buffer might be causing the substrate to hydrolyze spontaneously. Consider preparing fresh buffer and verifying its pH.
-
Test for reagent contamination: One of your reagents might be contaminated with an enzyme that can act on the substrate. Try using fresh, high-quality reagents.
Q3: The color in my wells continues to develop even after the recommended incubation time. Why is this happening and how can I stop it?
Continuous color development suggests that the enzymatic reaction is still proceeding or that there is a slow, non-enzymatic reaction occurring. To stop the reaction, you can add a stop solution, such as a strong acid or base, which will denature the enzyme. The choice of stop solution will depend on the specific protocol and the stability of the colored product. It is important to add the stop solution to all wells at the same time point for accurate results.
Q4: Can components of my sample interfere with the assay?
Yes, substances in your sample, such as endogenous enzymes, inhibitors, or colored compounds, can interfere with the assay. It is recommended to run a sample blank control (sample without the substrate) to account for any intrinsic color of your sample. If you suspect the presence of inhibitors, a spike-and-recovery experiment can be performed by adding a known amount of purified β-glucosidase to your sample and measuring the recovery.
Experimental Protocols
Standard Protocol for β-Glucosidase Activity Assay in a 96-Well Microplate
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Materials:
-
This compound
-
β-glucosidase enzyme
-
Fast Blue B salt
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Stop Solution (e.g., 1 M HCl)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentrations of your enzyme samples in Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer. Prepare this solution fresh.
-
Prepare a solution of Fast Blue B salt in water or Assay Buffer. Prepare this solution fresh and protect it from light.
-
-
Assay Setup:
-
Add 50 µL of your enzyme samples, positive controls, and a negative control (Assay Buffer only) to the wells of the 96-well plate.
-
Include a substrate blank control containing 50 µL of Assay Buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the this compound solution to all wells.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
-
Color Development:
-
Add 50 µL of the Fast Blue B salt solution to all wells.
-
Incubate at room temperature for a set time (e.g., 15 minutes), protected from light, to allow for color development.
-
-
Stop Reaction (Optional but Recommended):
-
Add 50 µL of Stop Solution to all wells to terminate the reaction.
-
-
Measurement:
-
Read the absorbance of the wells at the appropriate wavelength for the formed azo dye (typically between 500-540 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from all other readings.
-
Calculate the β-glucosidase activity based on a standard curve or by using the molar extinction coefficient of the final product.
-
References
how to increase the sensitivity of 6-Bromo-2-naphthyl beta-D-glucopyranoside detection
Welcome to the technical support center for the detection of 6-Bromo-2-naphthyl beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this chromogenic substrate in enzymatic assays.
Troubleshooting Guide
Low or no signal is a common issue when using chromogenic substrates. This guide provides a systematic approach to identifying and resolving the root cause of weak signal in your experiments.
| Potential Cause | Recommended Action |
| Sub-optimal Assay Conditions | pH: Ensure the pH of your reaction buffer is optimal for the specific β-glucosidase enzyme you are using. Most β-glucosidases have an optimal pH in the acidic to neutral range (typically pH 4.5-7.0). Verify the pH of your buffer after preparation. |
| Temperature: Incubate your reaction at the optimal temperature for your enzyme. While many β-glucosidases function well at 37°C, some may have different temperature optima. | |
| Enzyme-Related Issues | Enzyme Concentration: The enzyme concentration may be too low. Try increasing the enzyme concentration in the assay. Run a positive control with a known active enzyme to ensure your assay setup is working. |
| Enzyme Inactivity: Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity. | |
| Substrate-Related Issues | Substrate Concentration: The concentration of this compound may be below the Michaelis constant (Km) of the enzyme, leading to a low reaction rate. Try increasing the substrate concentration. |
| Substrate Degradation: Ensure the substrate solution is freshly prepared. Improper storage can lead to degradation. | |
| Detection Method | Insufficient Signal Amplification: The direct detection of the liberated 6-bromo-2-naphthol may not be sensitive enough for your application. Consider using a post-hydrolysis signal amplification step, such as simultaneous azo-dye coupling. |
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of my assay?
A1: To enhance the sensitivity of your assay, you can employ a signal amplification technique. One effective method is simultaneous azo-dye coupling . In this approach, a diazonium salt, such as Fast Blue B or hexazotized p-rosaniline, is included in the reaction mixture. As the β-glucosidase cleaves the this compound to release 6-bromo-2-naphthol, the diazonium salt immediately couples with the liberated naphthol to form a brightly colored, insoluble azo dye. This results in a significant amplification of the signal.
Q2: What is the principle behind simultaneous azo-dye coupling?
A2: The enzymatic hydrolysis of this compound by β-glucosidase yields 6-bromo-2-naphthol and glucose. In the presence of a diazonium salt, the electron-rich 6-bromo-2-naphthol undergoes an electrophilic aromatic substitution reaction with the diazonium cation. This coupling reaction forms a highly colored azo compound, which can be easily detected and quantified.
Q3: Are there alternative substrates that are more sensitive?
A3: While this compound is a useful chromogenic substrate, other substrates may offer higher sensitivity depending on the specific application. For instance, fluorogenic substrates, which release a fluorescent product upon enzymatic cleavage, generally provide higher sensitivity than chromogenic substrates. Additionally, studies comparing 2-naphthyl-alpha-D-glucoside to 6-bromo-2-naphthyl-alpha-D-glucoside for the detection of α-glucosidases have shown the non-brominated version to have a lower Michaelis constant and a higher maximal reaction velocity, suggesting it may be a more sensitive substrate in that context.[1]
Q4: How do I choose the right diazonium salt for azo-dye coupling?
A4: The choice of diazonium salt can influence the color and solubility of the resulting azo dye. Fast Blue B and hexazotized p-rosaniline are commonly used. The optimal choice may depend on the specific requirements of your assay, such as the desired color of the precipitate and the pH of the reaction. It is advisable to test a few different diazonium salts to determine the best one for your experimental setup.
Experimental Protocols
High-Sensitivity β-Glucosidase Assay using this compound with Simultaneous Azo-Dye Coupling
This protocol is adapted from histochemical staining methods for enhanced sensitivity in a solution-based assay.
Materials:
-
This compound
-
β-glucosidase enzyme
-
0.1 M Citrate-Phosphate buffer (adjust to the optimal pH for your enzyme, e.g., pH 6.0)
-
Fast Blue B salt or Hexazotized p-rosaniline
-
Dimethylformamide (DMF)
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in DMF. A typical concentration is 10-20 mg/mL.
-
Diazonium Salt Solution Preparation: Prepare a fresh solution of the diazonium salt (e.g., Fast Blue B) in 0.1 M Citrate-Phosphate buffer immediately before use. A typical concentration is 1 mg/mL. Keep this solution on ice and protected from light.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the components in the following order:
-
Citrate-Phosphate Buffer
-
Diazonium Salt Solution
-
Substrate Solution (add last to start the reaction)
-
-
Enzymatic Reaction: Add the β-glucosidase enzyme solution to the reaction mixture to initiate the reaction. The final volume and concentrations should be optimized for your specific enzyme and experimental conditions.
-
Incubation: Incubate the reaction at the optimal temperature for your enzyme for a defined period (e.g., 15-60 minutes). The formation of a colored precipitate indicates enzyme activity.
-
Detection: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader or spectrophotometer. The wavelength of maximum absorbance will depend on the specific azo dye formed.
Controls:
-
Negative Control (No Enzyme): Replace the enzyme solution with buffer to control for non-enzymatic hydrolysis of the substrate.
-
Negative Control (No Substrate): Replace the substrate solution with DMF to control for any background color from the enzyme preparation or diazonium salt.
Data Presentation
The following table provides a conceptual comparison of different chromogenic substrates for β-glucosidase detection. Note that the kinetic parameters can vary significantly depending on the source of the enzyme and the assay conditions.
| Substrate | Chromophore | Product Color | Relative Sensitivity | Key Advantages |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | p-Nitrophenol | Yellow | + | Well-established, water-soluble product, easy to quantify. |
| 6-Bromo-2-naphthyl-β-D-glucopyranoside | 6-Bromo-2-naphthol | Colorless (requires coupling) | ++ (with coupling) | Forms a distinct colored precipitate with azo-dye coupling, suitable for localization studies. |
| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) | Dimerized indolyl derivative | Blue | +++ | Forms an insoluble, intensely colored product at the site of enzyme activity. |
Visualizations
Signaling Pathways Involving β-Glucosidase
β-Glucosidases play crucial roles in various biological processes, particularly in plants. Below are diagrams illustrating some of these pathways.
Caption: Plant defense activation via β-glucosidase.
Caption: Lignocellulose degradation pathway.
Experimental Workflow
References
optimizing incubation time for 6-Bromo-2-naphthyl beta-D-glucopyranoside enzyme reactions
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with 6-Bromo-2-naphthyl beta-D-glucopyranoside for β-glucosidase enzyme reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: Why am I seeing no or very low enzyme activity?
Answer: Several factors could contribute to low or absent enzyme activity. Consider the following:
-
Incorrect Incubation Time: The incubation period may be too short for detectable product formation. Conversely, an excessively long incubation can lead to substrate depletion or enzyme denaturation. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific enzyme and conditions.
-
Suboptimal pH and Temperature: β-glucosidases have optimal pH and temperature ranges for activity.[1][2][3] Deviations from these optima can significantly reduce enzyme function. Ensure your buffer pH and incubation temperature are appropriate for your enzyme. For many β-glucosidases, a pH between 4.0 and 6.0 and a temperature around 37°C are common starting points.[1][2]
-
Enzyme Inactivity: The enzyme itself may have lost activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Your sample may contain inhibitors of β-glucosidase. Common inhibitors include heavy metals and certain small molecules.
Question: My results are not reproducible. What could be the cause?
Answer: Lack of reproducibility is a common issue in enzymatic assays. Here are some potential causes:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during incubation. Use a calibrated water bath or incubator.
-
Variability in Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use. Inconsistencies in buffer preparation can lead to pH variations.
-
Timing of Reaction Stop: The reaction must be stopped consistently at the designated time point for all samples.
Question: I am observing a high background signal in my negative controls.
Answer: A high background signal can interfere with accurate measurements. Here are possible reasons:
-
Substrate Instability: this compound may undergo spontaneous hydrolysis, especially at non-optimal pH or high temperatures.
-
Contaminated Reagents: One or more of your reagents (buffer, substrate solution) may be contaminated with a substance that mimics the product or interferes with the detection method.
-
Improper Blanking: Ensure you are using an appropriate blank to zero the spectrophotometer. The blank should contain all reaction components except the enzyme.
Frequently Asked Questions (FAQs)
What is the optimal incubation time for reactions with this compound?
The optimal incubation time is highly dependent on the specific β-glucosidase, its concentration, and the reaction conditions (temperature, pH). It is essential to determine this empirically by performing a time-course experiment. Start with a range of incubation times (e.g., 10, 20, 30, 60, and 120 minutes) and measure the product formation at each point to identify the linear range of the reaction. For some microbial β-glucosidases, optimal enzyme production, which can be correlated with activity assay times, has been observed at around 72 hours under specific culture conditions.[1] However, for in vitro enzyme assays, the time is typically much shorter.
What are the typical reaction conditions for a β-glucosidase assay using this substrate?
While optimal conditions vary, a general starting point for a β-glucosidase assay is:
-
pH: 4.0 - 6.0 (using a citrate or acetate buffer)[2]
-
Substrate Concentration: Typically in the low millimolar range. The Michaelis constant (Km) for β-glucosidases can vary, but values are often around 1 mM or less.[4]
How is the enzyme activity measured with this compound?
This substrate is chromogenic.[5] Upon hydrolysis by β-glucosidase, it releases 6-bromo-2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue BB, to produce a colored azo dye, which can be quantified spectrophotometrically.[6]
Data Presentation
Table 1: General Parameters for β-Glucosidase Activity
| Parameter | Typical Range | Notes |
| pH | 4.0 - 9.0 | Highly enzyme-dependent. Optimal pH is often acidic.[1][2] |
| Temperature | 30°C - 60°C | Enzyme stability decreases at higher temperatures.[1][2] |
| Incubation Time | 10 - 120 minutes | Must be determined experimentally for the linear range. |
| Substrate Conc. | 0.5 - 5 mM | Should be optimized based on the enzyme's Km value. |
Experimental Protocols
Detailed Methodology for a Time-Course Experiment
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the desired final concentration in the reaction buffer.
-
Prepare a concentrated stock of your β-glucosidase enzyme in an appropriate buffer.
-
Prepare the reaction buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Prepare a stop solution (e.g., 1 M sodium carbonate).
-
Prepare the colorimetric developing reagent (e.g., Fast Blue BB salt solution).
-
-
Reaction Setup:
-
Set up a series of microcentrifuge tubes, one for each time point and control.
-
To each tube, add the reaction buffer and the substrate solution.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the β-glucosidase enzyme to each tube at staggered intervals (e.g., every 30 seconds). Mix gently.
-
For a negative control, add the buffer used for the enzyme solution instead of the enzyme itself.
-
-
Reaction Termination:
-
At each designated time point (e.g., 0, 10, 20, 30, 60, 120 minutes), stop the reaction by adding the stop solution.
-
-
Color Development and Measurement:
-
Add the colorimetric developing reagent to each tube and incubate for the recommended time to allow for color development.
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of each sample.
-
Plot the absorbance versus time to determine the linear range of the reaction. The optimal incubation time falls within this linear phase.
-
Visualizations
Caption: Experimental workflow for a β-glucosidase assay.
Caption: Enzymatic reaction and detection pathway.
References
- 1. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
issues with 6-Bromo-2-naphthyl beta-D-glucopyranoside solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-naphthyl beta-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chromogenic substrate used in biochemical assays. Its primary application is for the detection of β-glucosidase activity. The enzyme cleaves the substrate, releasing 6-bromo-2-naphthol, which can then be detected, often through a secondary reaction that produces a colored product.
Q2: What are the general solubility characteristics of this compound?
Due to its hydrophobic 6-bromo-2-naphthyl group, this compound has very low solubility in aqueous buffers alone. It is generally considered sparingly soluble or insoluble in water. However, it is soluble in organic solvents such as pyridine and dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For example, a 100 mM stock solution can be prepared by dissolving the appropriate amount of the compound in DMSO. This stock solution can then be diluted into the final aqueous assay buffer.
Q4: What is the recommended storage condition for this compound?
The solid compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low water solubility.
-
Solution: Prepare a concentrated stock solution in an organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low enough to not affect enzyme activity (typically ≤1%).
Issue: A precipitate forms when I add the stock solution to my aqueous buffer.
-
Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a co-solvent.
-
Solutions:
-
Decrease the final concentration: Try using a lower final concentration of the substrate in your assay.
-
Increase the co-solvent concentration: If your enzyme is tolerant, you can slightly increase the final percentage of DMSO in the assay buffer. However, always perform a solvent tolerance control experiment for your enzyme.
-
Optimize buffer conditions: The solubility might be influenced by the pH of the buffer. Experiment with a slightly different pH if your assay allows.
-
Gentle warming: Briefly and gently warming the buffer while adding the stock solution may help with initial dissolution. However, be cautious as this can affect the stability of the compound and other assay components.
-
Issue: I am not observing any color change in my β-glucosidase assay.
-
Cause 1: Inactive enzyme.
-
Troubleshooting: Verify the activity of your β-glucosidase enzyme using a well-established substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
-
-
Cause 2: Incorrect assay conditions.
-
Troubleshooting: Ensure your assay buffer pH and temperature are optimal for your specific β-glucosidase. Common buffers for β-glucosidase assays include sodium acetate (pH ~5.0) and phosphate buffer (pH ~7.0).
-
-
Cause 3: Substrate degradation.
-
Troubleshooting: Prepare fresh substrate solutions. Prolonged storage of diluted aqueous solutions can lead to degradation.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 3.85 mg of this compound (Molecular Weight: 385.21 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C.
General Protocol for a β-Glucosidase Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
-
Prepare the Assay Buffer: For example, 50 mM sodium acetate buffer, pH 5.0.
-
Prepare the Working Substrate Solution: Dilute the 10 mM stock solution of this compound in the assay buffer to the desired final concentration (e.g., 1 mM). Ensure the final DMSO concentration is compatible with your enzyme.
-
Set up the Reaction: In a microplate well, add:
-
50 µL of the working substrate solution.
-
40 µL of assay buffer.
-
10 µL of your β-glucosidase enzyme solution.
-
-
Incubate: Incubate the reaction at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the Reaction: The method to stop the reaction and develop color will depend on the specific detection method for 6-bromo-2-naphthol. A common method involves adding a basic solution, such as 0.1 M sodium hydroxide, and then adding a coupling reagent like a diazonium salt to produce a colored azo dye.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength for the resulting colored product.
Data Presentation
| Parameter | Value | Source(s) |
| Molecular Weight | 385.21 g/mol | N/A |
| Solubility in Pyridine | 50 mg/mL | [1][2] |
| Aqueous Solubility | Sparingly soluble | [3] |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | Inferred |
| Typical Assay Buffer pH | 5.0 - 7.0 | Inferred from similar assays |
| Typical Assay Concentration | 1 - 10 mM | Inferred from similar assays |
| Storage Temperature (Solid) | -20°C | N/A |
| Storage Temperature (Stock Solution) | -20°C to -80°C | N/A |
Visualizations
Caption: Workflow for β-glucosidase assay.
Caption: Troubleshooting solubility problems.
References
Technical Support Center: 6-Bromo-2-naphthyl beta-D-glucopyranoside Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve HPLC peak resolution for 6-Bromo-2-naphthyl beta-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for analyzing this compound is a reversed-phase (RP) HPLC method.[1] A C18 column is a common initial choice.[2] The mobile phase generally consists of a mixture of acetonitrile (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[1][3][4] For MS compatibility, formic acid is preferred over phosphoric acid.[1][3][4]
Q2: My peak for this compound is co-eluting with an impurity. How can I improve the resolution?
Improving the resolution between closely eluting peaks involves optimizing selectivity (α), efficiency (N), and the retention factor (k).[5] Selectivity is often the most powerful factor for enhancing resolution.[5]
Here are steps to improve resolution:
-
Modify the Mobile Phase: Adjusting the mobile phase composition is a primary strategy.[6][7]
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and can improve separation.[5]
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties and interactions.[8]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of analytes, affecting retention and peak shape.[6][9]
-
-
Optimize the Gradient: For complex samples, using a gradient elution is often more effective than an isocratic method.[6][9] A slower, shallower gradient can significantly improve the separation of compounds that are eluting close together.[8]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide different selectivity.[7][8] Consider columns with different bonded phases, such as phenyl-hexyl or cyano, which can alter elution order.[8]
Q3: I'm observing significant peak tailing. What are the common causes and solutions?
Peak tailing is a common issue, often caused by interactions between the analyte and active sites on the stationary phase, such as acidic silanol groups.[10]
Here are some causes and solutions:
-
Silanol Interactions: This is a frequent cause of tailing for basic compounds.
-
Column Contamination: Contaminants at the column inlet can lead to poor peak shape.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample injected onto the column.[10]
-
Q4: Can changing the temperature or flow rate improve my resolution?
Yes, both temperature and flow rate can be adjusted to fine-tune resolution.
-
Temperature: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[7] However, the effect of temperature on selectivity is compound-dependent and may decrease resolution for some critical pairs.[2] It's recommended to test a range of temperatures (e.g., 30°C to 50°C) to find the optimum for your specific separation.[13]
-
Flow Rate: Lowering the flow rate typically increases the time analytes spend interacting with the stationary phase, which can improve resolution, though it will also increase the analysis time.[8][14]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for resolving co-eluting peaks.
Protocol for Resolution Optimization:
-
Initial Assessment: Begin with a standard C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid. Run a scouting gradient (e.g., 5% to 95% acetonitrile) to determine the approximate elution time.[8]
-
Mobile Phase Strength Optimization: Based on the scouting run, adjust the isocratic percentage or the gradient slope. To increase resolution, decrease the organic solvent concentration.[5]
-
Mobile Phase Selectivity Optimization: If adjusting solvent strength is not sufficient, change the organic modifier from acetonitrile to methanol. This can alter the elution order of compounds.[8]
-
pH Adjustment: If peak shape is poor, particularly tailing, adjust the pH of the aqueous portion of the mobile phase. For glycosylated compounds, maintaining an acidic pH (e.g., 2.5-3.5) is common.
-
Temperature and Flow Rate Fine-Tuning: Once a satisfactory separation is achieved, small adjustments to the column temperature and flow rate can be made to further optimize resolution and analysis time.[8]
-
Stationary Phase Evaluation: If the above steps do not provide the desired resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Data & Parameters
Table 1: Effect of Mobile Phase Composition on Resolution
This table illustrates how changing the mobile phase can impact the resolution (Rs) between this compound and a hypothetical closely eluting impurity.
| Method | Mobile Phase A | Mobile Phase B | Gradient / Isocratic | Resolution (Rs) | Retention Time (Analyte) | Peak Tailing Factor (Tf) |
| 1 | 0.1% Formic Acid in Water | Acetonitrile | 60:40 A:B (Isocratic) | 1.1 | 5.8 min | 1.3 |
| 2 | 0.1% Formic Acid in Water | Acetonitrile | 70:30 A:B (Isocratic) | 1.6 | 8.2 min | 1.2 |
| 3 | 0.1% Formic Acid in Water | Methanol | 60:40 A:B (Isocratic) | 1.8 | 9.5 min | 1.1 |
| 4 | 0.1% Phosphoric Acid in Water | Acetonitrile | 70:30 A:B (Isocratic) | 1.7 | 8.1 min | 1.0 |
Data is representative and intended for illustrative purposes.
Table 2: Influence of Method Parameters on Column Performance
This table shows the general effect of adjusting key HPLC parameters on efficiency, resolution, and analysis time.
| Parameter Change | Effect on Efficiency (N) | Effect on Resolution (Rs) | Effect on Analysis Time |
| Decrease Particle Size (e.g., 5 µm to 3 µm) | Increase | Increase[7] | Decrease (at optimal flow) |
| Increase Column Length | Increase | Increase[5] | Increase |
| Decrease Flow Rate | Increase | Increase[14] | Increase |
| Increase Temperature | Increase | Variable[2][7] | Decrease |
Logical Relationship of Resolution Factors
Caption: Key factors influencing HPLC peak resolution.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-2-naphthyl beta-D-xylopyranoside | SIELC Technologies [sielc.com]
- 4. 6-Bromo-2-naphthol | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mastelf.com [mastelf.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
stability of 6-Bromo-2-naphthyl beta-D-glucopyranoside stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Bromo-2-naphthyl beta-D-glucopyranoside stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For most cell-based assays, a stock solution of 10-20 mM in DMSO is common. Ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.5%) to avoid cytotoxicity.[1]
Q2: What are the recommended storage conditions for the solid compound?
A2: The solid, powdered form of this compound should be stored at -20°C for long-term stability.[2] Some suppliers may also recommend storage at 4°C for shorter periods.[3][4]
Q3: How should I store the stock solution?
A3: For short-term storage (up to 3 months), stock solutions in DMSO can be stored at -20°C.[5] For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The most common degradation pathway for glycosides like this compound is the hydrolysis of the glycosidic bond. This can be catalyzed by acidic or basic conditions, leading to the separation of the glucose molecule and the 6-bromo-2-naphthyl aglycone.[6][7]
Q5: Is the stock solution sensitive to light?
A5: While specific data for this compound is limited, many naphthyl-containing compounds and chromogenic substrates are light-sensitive. It is good laboratory practice to protect stock solutions from light by storing them in amber vials or wrapping the vials in aluminum foil.
Stability Data
The following table provides hypothetical stability data for a 10 mM stock solution of this compound in DMSO. This data is based on general knowledge of glycoside stability and should be used as a guideline. For critical applications, it is highly recommended to perform an in-house stability study.
| Storage Condition | Duration | Expected Purity |
| -80°C (Protected from light) | 6 months | >98% |
| -20°C (Protected from light) | 3 months | >95% |
| 4°C (Protected from light) | 1 week | ~90% |
| Room Temperature (Light exposure) | 24 hours | <80% |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution in the desired volume of DMSO. The molecular weight is 385.21 g/mol .
-
Weigh the calculated amount of the solid compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Protocol for Assessing the Stability of the Stock Solution
This protocol outlines a forced degradation study to evaluate the stability of the this compound stock solution under various stress conditions.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Water bath or incubator
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source. Keep a control sample in the dark.
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition. Neutralize the acid and base hydrolysis samples before analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of intact this compound remaining. A typical mobile phase could be a gradient of acetonitrile and water.
-
Data Interpretation: Calculate the percentage of degradation over time for each condition to determine the stability of the stock solution.
-
References
- 1. lifetein.com [lifetein.com]
- 2. 6-Bromo-2-naphthyl b- D -glucopyranoside = 99 TLC 15548-61-5 [sigmaaldrich.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
choosing the optimal pH and buffer for 6-Bromo-2-naphthyl beta-D-glucopyranoside assays
This technical support center provides guidance on choosing the optimal pH and buffer for assays using 6-Bromo-2-naphthyl beta-D-glucopyranoside, a chromogenic substrate for detecting β-glucosidase activity. It also includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is based on the enzymatic hydrolysis of this compound by β-glucosidase. The enzyme cleaves the substrate into D-glucose and 6-bromo-2-naphthol. The released 6-bromo-2-naphthol can then be detected, often by coupling it with a diazonium salt, such as Fast Blue B salt, to produce a colored azo dye. The intensity of the color is proportional to the β-glucosidase activity.
Q2: What is the optimal pH for β-glucosidase activity?
The optimal pH for β-glucosidase is highly dependent on the source of the enzyme. Most β-glucosidases from plant and microbial sources have an optimal pH in the acidic to neutral range, typically between 4.0 and 7.0.[1][2] For example, a β-glucosidase from the palm weevil Rhynchophorus palmarum has an optimal pH of 5.0. It is crucial to determine the optimal pH for your specific enzyme experimentally.
Q3: Which buffer should I choose for my assay?
The choice of buffer depends on the optimal pH of your enzyme. It is important to use a buffer system that has a pKa value close to the desired pH to ensure good buffering capacity. Common buffers used for β-glucosidase assays include citrate, acetate, and phosphate buffers. Avoid buffers containing components known to inhibit β-glucosidase activity, such as EDTA and certain metal ions.
Q4: How is the 6-bromo-2-naphthol product detected?
The liberated 6-bromo-2-naphthol is often reacted with a diazonium salt, like Fast Blue B salt, to form a colored precipitate. This allows for the colorimetric quantification of enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or very low enzyme activity | Inactive enzyme: Improper storage or handling may have led to enzyme denaturation. | - Ensure the enzyme has been stored at the recommended temperature. - Prepare fresh enzyme dilutions for each experiment. - Consider purchasing a new batch of enzyme. |
| Incorrect buffer pH: The pH of the buffer is outside the optimal range for the enzyme. | - Prepare a fresh buffer solution and verify its pH. - Perform a pH optimization experiment to determine the optimal pH for your enzyme. | |
| Substrate degradation: The this compound may have degraded. | - Use a freshly prepared substrate solution for each experiment. - Store the substrate protected from light and moisture as recommended by the supplier. | |
| Presence of inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme. | - Ensure all glassware is thoroughly cleaned. - Run a control reaction without the sample to check for reagent contamination. - Be aware of known inhibitors of β-glucosidase, such as certain metal ions and EDTA. | |
| High background absorbance | Spontaneous substrate hydrolysis: The substrate may be hydrolyzing non-enzymatically. | - Run a blank control containing the substrate and buffer but no enzyme to measure the rate of spontaneous hydrolysis. - Subtract the background absorbance from your sample readings. |
| Contaminated reagents: The buffer or other reagents may be contaminated. | - Prepare fresh reagents using high-purity water. | |
| Inconsistent results | Inaccurate pipetting: Variation in pipetting volumes can lead to inconsistent results. | - Calibrate your pipettes regularly. - Use proper pipetting techniques to ensure accuracy. |
| Temperature fluctuations: Variations in incubation temperature can affect enzyme activity. | - Use a temperature-controlled incubator or water bath for all incubations. | |
| Poor solubility of substrate or product: The substrate or the final colored product may not be fully soluble in the assay buffer. | - Ensure the substrate is fully dissolved before starting the reaction. You may need to use a small amount of an organic solvent like DMSO to aid solubility, but check for its effect on enzyme activity. - If the colored product precipitates, ensure it is evenly suspended before measuring the absorbance. |
Data Presentation
Table 1: Optimal pH for β-Glucosidases from Various Sources (using pNPG as substrate)
| Source Organism | Optimal pH | Reference |
| Aspergillus niger | 4.0 | [2] |
| Rhynchophorus palmarum | 5.0 | [3] |
| Almond | 5.5 | [4] |
| Marine bacterium Alteromonas sp. ML117 | 6.0 | [1] |
| Commercial Assay Kit | 7.0 |
Table 2: Common Buffers for Enzyme Assays
| Buffer | pKa at 25°C | Useful pH Range |
| Citric acid | 3.13, 4.76, 6.40 | 2.5 - 7.0 |
| Acetic acid | 4.76 | 3.8 - 5.8 |
| MES | 6.15 | 5.5 - 6.7 |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Phosphate | 2.15, 7.20, 12.38 | 6.2 - 8.2 |
Experimental Protocols
Protocol for Determining the Optimal pH for β-Glucosidase Activity
This protocol outlines the steps to determine the optimal pH for a given β-glucosidase using this compound as the substrate.
Materials:
-
β-glucosidase enzyme solution of known concentration
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Fast Blue B salt solution
-
Microplate reader or spectrophotometer
-
96-well microplate
-
Incubator or water bath
Procedure:
-
Prepare a series of buffers: Prepare a range of buffers covering the expected optimal pH range of the enzyme (e.g., from pH 3.0 to 8.0 with 0.5 pH unit increments).
-
Prepare substrate solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the assay buffer to the final desired concentration.
-
Prepare enzyme solution: Dilute the β-glucosidase enzyme to an appropriate concentration in each of the prepared buffers.
-
Set up the assay: In a 96-well plate, add the following to each well:
-
Buffer of a specific pH
-
Enzyme solution
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes).
-
Stop the reaction and develop color: Add the Fast Blue B salt solution to each well to stop the reaction and allow the color to develop.
-
Measure absorbance: Measure the absorbance of each well at the appropriate wavelength for the azo dye formed.
-
Data analysis: Plot the enzyme activity (absorbance) against the pH to determine the optimal pH for the enzyme.
Visualizations
Caption: Workflow for determining the optimal pH for β-glucosidase.
Caption: Logical steps for selecting an optimal buffer system.
References
reducing variability in 6-Bromo-2-naphthyl beta-D-glucopyranoside experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results when using 6-Bromo-2-naphthyl beta-D-glucopyranoside as a substrate for β-glucosidase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chromogenic substrate used to detect and quantify the activity of β-glucosidase enzymes. The enzyme cleaves the β-glucosidic bond, releasing 6-bromo-2-naphthol. In a secondary reaction, this product is coupled with a diazonium salt, such as Fast Blue BB, to produce a colored precipitate, which can be measured spectrophotometrically to determine enzyme activity.
Q2: What are the critical parameters that can affect the variability of my results?
A2: The key factors influencing the reproducibility of your assay are:
-
pH and Buffer Composition: Enzyme activity is highly dependent on pH.
-
Temperature: Both enzyme activity and stability are sensitive to temperature fluctuations.
-
Substrate and Enzyme Concentration: The concentrations of both the substrate and the enzyme will directly impact the reaction rate.
-
Incubation Time: The duration of the enzymatic reaction is critical for obtaining results within the linear range of the assay.
-
Reagent Purity and Stability: The quality and storage of the substrate, enzyme, and coupling agent are crucial.
-
Presence of Inhibitors or Activators: Contaminants in the sample or reagents can interfere with the assay.
Q3: How should I prepare and store the this compound stock solution?
A3: It is recommended to dissolve the substrate in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
This guide addresses common issues encountered during β-glucosidase assays using this compound.
Issue 1: High Background Signal
Possible Causes & Solutions
| Cause | Solution |
| Spontaneous substrate hydrolysis | Prepare fresh substrate solution before each experiment. Avoid prolonged storage of working solutions. Run a "substrate only" control (without enzyme) to quantify the level of spontaneous hydrolysis. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Test each reagent individually for background signal generation. |
| Improper reaction stop | Ensure the stop solution is effective and added consistently across all wells. The choice of stop solution may depend on the specific assay conditions. |
| Light exposure | Perform the assay in a low-light environment, as the final colored product can be light-sensitive. |
Issue 2: Low or No Signal
Possible Causes & Solutions
| Cause | Solution |
| Inactive enzyme | Verify the activity of your enzyme using a positive control. Ensure proper storage conditions for the enzyme stock. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH or temperature | Optimize the pH and temperature for your specific β-glucosidase. Refer to the literature for the optimal conditions for your enzyme or perform an optimization experiment. See the table below for general recommendations. |
| Incorrect substrate concentration | Ensure the substrate concentration is not limiting the reaction. You may need to perform a substrate titration to determine the optimal concentration for your experimental conditions. |
| Presence of inhibitors in the sample | Dilute the sample to reduce the concentration of potential inhibitors. If the inhibitor is known, consider purification steps to remove it. Run a control with a known amount of purified enzyme spiked into your sample matrix to test for inhibition. |
Issue 3: Poor Reproducibility (High Variability between Replicates)
Possible Causes & Solutions
| Cause | Solution |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents in each well. |
| Temperature gradients across the plate | Pre-incubate the plate at the desired reaction temperature to ensure uniformity. Avoid placing the plate on a cold or hot surface during incubation. |
| Inconsistent incubation times | Use a multichannel pipette to start and stop the reactions simultaneously. For kinetic assays, ensure the reading intervals are precise. |
| Precipitation of the final product | Ensure the final colored product remains in solution for accurate measurement. If precipitation occurs, you may need to adjust the buffer composition or the concentration of the coupling reagent. Some protocols may require a solubilizing agent. |
Experimental Protocols and Data
Standard β-Glucosidase Assay Protocol
This protocol provides a general framework. Optimization may be required for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your β-glucosidase (e.g., 50 mM sodium acetate, pH 5.0).
-
Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Enzyme Solution: Dilute the β-glucosidase enzyme in cold assay buffer to the desired concentration.
-
Coupling Reagent: Prepare a fresh solution of Fast Blue BB salt in a suitable buffer according to the manufacturer's instructions.
-
Stop Solution: Prepare a suitable stop solution (e.g., 1 M sodium carbonate or a specific buffer to halt the enzymatic reaction).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution or sample to the appropriate wells.
-
Add 10 µL of a control buffer to the blank wells.
-
Pre-incubate the plate at the optimal temperature for 5 minutes.
-
Start the reaction by adding 20 µL of the this compound working solution (diluted from stock in assay buffer) to all wells.
-
Incubate for the desired time (e.g., 10-30 minutes) at the optimal temperature.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Add 50 µL of the Fast Blue BB solution to all wells and mix.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (typically between 500-560 nm, depending on the diazonium salt used).
-
Optimization of Assay Parameters
The following table summarizes typical ranges for key experimental parameters. Optimal values should be determined empirically for each specific enzyme and application.
| Parameter | Typical Range | Considerations |
| pH | 4.0 - 7.0 | The optimal pH can vary significantly between different β-glucosidases. A pH profile should be determined for your enzyme. |
| Temperature (°C) | 25 - 60 | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over longer incubation times. A temperature optimum should be determined. |
| Substrate Conc. (mM) | 0.1 - 2.0 | The concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. |
| Incubation Time (min) | 10 - 60 | The reaction should be stopped within the linear range, where product formation is proportional to time. A time-course experiment is recommended to determine the optimal incubation period. |
Visualizations
Experimental Workflow
Caption: General workflow for a β-glucosidase assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for assay issues.
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for β-Glucosidase Activity: 6-Bromo-2-naphthyl beta-D-glucopyranoside vs. p-Nitrophenyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Substrates for Measuring β-Glucosidase Activity.
Introduction
The accurate quantification of β-glucosidase activity is fundamental in diverse research areas, from biofuel development and food technology to diagnostics and drug discovery. The choice of substrate for enzymatic assays is a critical determinant of experimental success, influencing sensitivity, reliability, and throughput. This guide provides a comprehensive comparison of two chromogenic substrates: the widely-used p-Nitrophenyl-β-D-glucopyranoside (pNPG) and the alternative, 6-Bromo-2-naphthyl beta-D-glucopyranoside. This analysis is based on available experimental data and aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Principle of Detection
Both substrates rely on the enzymatic cleavage by β-glucosidase to release a chromogenic aglycone. The concentration of the released chromophore, and thus the enzyme activity, can be quantified spectrophotometrically.
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG): Upon hydrolysis by β-glucosidase, pNPG releases D-glucose and p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of formation of this yellow product is directly proportional to the β-glucosidase activity.
-
This compound: This substrate is cleaved by β-glucosidase to yield D-glucose and 6-bromo-2-naphthol. The released 6-bromo-2-naphthol can then be coupled with a diazonium salt, such as Fast Blue BB, to produce a colored precipitate. While this method is effective for histochemical staining and qualitative screening on solid media, quantitative data for its use in solution-based assays is not as readily available as for pNPG.
Performance Comparison
An objective comparison of enzyme substrates requires a thorough evaluation of their kinetic parameters and the photophysical properties of their hydrolysis products. While extensive data is available for pNPG, quantitative performance metrics for this compound in solution-based assays are not widely reported in publicly available literature.
Quantitative Data Summary
The following tables summarize the available quantitative data for both substrates. It is important to note the lack of comprehensive kinetic data for this compound, which limits a direct quantitative performance comparison.
Table 1: Physicochemical Properties of β-Glucosidase Substrates
| Property | This compound | p-Nitrophenyl-β-D-glucopyranoside (pNPG) |
| Molecular Formula | C₁₆H₁₇BrO₆ | C₁₂H₁₅NO₈ |
| Molecular Weight | 385.21 g/mol | 301.25 g/mol |
| Hydrolysis Product (Chromophore) | 6-Bromo-2-naphthol | p-Nitrophenol |
| Appearance | White to off-white powder | White to pale yellow crystalline powder |
| Solubility | Soluble in pyridine. | Soluble in water and DMSO. |
Table 2: Performance Characteristics in β-Glucosidase Assays
| Parameter | This compound | p-Nitrophenyl-β-D-glucopyranoside (pNPG) |
| Detection Method | Colorimetric (requires a secondary coupling reaction) | Colorimetric (direct measurement after pH adjustment) |
| Reported Applications | Primarily histochemical staining and qualitative screening | Quantitative solution-based assays, inhibitor screening, kinetic studies |
| Hydrolysis Product Color | Reddish (when coupled with Fast Blue BB)[1] | Yellow |
| Molar Extinction Coefficient (ε) of Product | Not readily available for quantitative assays | ~18,000 M⁻¹cm⁻¹ at 405 nm for p-nitrophenolate |
| Typical Km Values | Data not readily available | 0.082 mM to 5.4 mM (varies with enzyme source)[2][3] |
| Typical Vmax Values | Data not readily available | Varies significantly with enzyme source and purity |
Experimental Protocols
Detailed Protocol for β-Glucosidase Activity Assay using pNPG
This protocol is a standard method for the quantification of β-glucosidase activity in a 96-well plate format.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitrophenol (for standard curve)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of p-nitrophenol standards of known concentrations (e.g., 0 to 200 µM) in the assay buffer.
-
Add the stop solution to each standard.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding concentrations to generate a standard curve.
-
-
Enzyme Reaction:
-
In separate wells of the microplate, add 50 µL of the assay buffer.
-
Add 25 µL of the 10 mM pNPG solution to each well.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each sample well. For the blank, add 25 µL of assay buffer instead of the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Absorbance Measurement:
-
After the incubation period, stop the reaction by adding 100 µL of the 1 M sodium carbonate solution to each well. The solution should turn yellow in the presence of p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the standard curve to determine the concentration of p-nitrophenol produced in each sample.
-
Calculate the β-glucosidase activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Protocol for β-Glucosidase Activity using this compound (Qualitative)
Due to the lack of a standardized quantitative protocol in the literature, a general procedure for qualitative detection, often used in histochemistry, is described.
Materials:
-
This compound
-
Appropriate buffer (e.g., phosphate or acetate buffer, pH adjusted to the enzyme's optimum)
-
Fast Blue BB salt
-
Enzyme source (e.g., tissue section, microbial colony)
Procedure:
-
Substrate Solution Preparation:
-
Prepare a solution of this compound in the appropriate buffer. The concentration may need to be optimized.
-
-
Incubation:
-
Incubate the enzyme source with the substrate solution at the optimal temperature for the enzyme.
-
-
Coupling Reaction:
-
After a suitable incubation period, introduce the Fast Blue BB salt solution.
-
-
Observation:
-
The presence of β-glucosidase activity will be indicated by the formation of a colored precipitate at the site of enzyme activity.
-
Visualizing the Assay Principles and Workflows
To further clarify the experimental processes and the underlying biochemical reactions, the following diagrams are provided.
Caption: Workflow for β-glucosidase assay using pNPG.
Caption: Principle of β-glucosidase detection with this compound.
Conclusion and Recommendations
Based on the currently available scientific literature, p-Nitrophenyl-β-D-glucopyranoside (pNPG) remains the substrate of choice for the quantitative analysis of β-glucosidase activity in solution-based assays. Its advantages include a straightforward, direct detection method, a well-characterized hydrolysis product with a known molar extinction coefficient, and a wealth of published kinetic data and standardized protocols. This makes pNPG a reliable and reproducible tool for enzyme kinetics, inhibitor screening, and routine activity measurements.
This compound serves as a valuable alternative, primarily for qualitative applications such as histochemical staining and the screening of microbial colonies on solid media. The formation of a colored precipitate allows for the spatial localization of enzyme activity. However, the requirement for a secondary coupling reaction and the lack of readily available quantitative data, including kinetic parameters and the molar extinction coefficient of the final product in an aqueous assay system, currently limit its use in high-throughput quantitative screening and detailed kinetic studies.
For researchers requiring precise and reproducible quantification of β-glucosidase activity, pNPG is the recommended substrate. For applications where the localization of enzyme activity is of primary interest, this compound, in conjunction with a suitable coupling agent, is a viable option. Further research is warranted to establish standardized quantitative solution-based assay protocols and to determine the kinetic parameters for this compound with various β-glucosidases to enable a more direct and comprehensive performance comparison with pNPG.
References
A Comparative Guide to Chromogenic Substrates: 6-Bromo-2-naphthyl-β-D-glucopyranoside vs. X-Gluc for Microbial Screening
In the realm of microbial screening and identification, chromogenic substrates play a pivotal role by enabling rapid, visual detection of specific enzymatic activities. This guide provides a comprehensive comparison of two such substrates: 6-Bromo-2-naphthyl-β-D-glucopyranoside and 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). While both are powerful tools, their applications are distinct due to the different enzymes they target. This document will delve into their mechanisms of action, performance characteristics, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate substrate for their specific needs.
Introduction to the Substrates
6-Bromo-2-naphthyl-β-D-glucopyranoside is a chromogenic substrate for the enzyme β-glucosidase . This enzyme is involved in the hydrolysis of β-glucosidic bonds, a common activity in many microorganisms that utilize complex carbohydrates. Its detection can indicate the presence of a wide range of bacteria.
X-Gluc (5-Bromo-4-chloro-3-indolyl-β-D-glucuronide) is a well-established chromogenic substrate for the enzyme β-glucuronidase . The presence of this enzyme is a key diagnostic marker for the identification of Escherichia coli in various samples, including clinical, food, and environmental specimens.
Mechanism of Action
The fundamental principle behind both substrates is the enzymatic cleavage of a glycosidic bond, which releases a chromogenic molecule.
-
6-Bromo-2-naphthyl-β-D-glucopyranoside: In the presence of β-glucosidase, the substrate is hydrolyzed to release 6-bromo-2-naphthol. This product can then be coupled with a diazonium salt, such as Fast Blue B, to form a distinctly colored, insoluble precipitate at the site of enzymatic activity.
-
X-Gluc: β-glucuronidase cleaves the glucuronide bond in X-Gluc, releasing an indolyl molecule. This molecule then undergoes oxidation and dimerization to form a vibrant blue, insoluble indigo precipitate.
Comparative Performance and Applications
The primary difference in the application of these two substrates lies in the specificity of their target enzymes. β-glucosidase is a more broadly distributed enzyme among various bacterial genera, making 6-Bromo-2-naphthyl-β-D-glucopyranoside a tool for general microbial screening or for identifying groups of bacteria known to possess this enzyme. In contrast, the high specificity of β-glucuronidase for E. coli makes X-Gluc a valuable tool for the specific detection and enumeration of this important indicator organism.
| Feature | 6-Bromo-2-naphthyl-β-D-glucopyranoside | X-Gluc (5-Bromo-4-chloro-3-indolyl-β-D-glucuronide) |
| Target Enzyme | β-Glucosidase | β-Glucuronidase |
| Primary Application | General microbial screening, detection of β-glucosidase positive organisms (e.g., Enterococcus, Listeria) | Specific detection and enumeration of Escherichia coli |
| Prevalence of Target Enzyme | Widely distributed among bacteria (Firmicutes, Proteobacteria, Actinobacteria, Bacteroidetes) | Highly specific to E. coli and some Shigella and Salmonella species |
| Typical Result | Formation of a colored precipitate (color depends on the coupling salt used) | Formation of a distinct blue precipitate |
| Specificity | Lower (detects a broader range of microorganisms) | Higher (primarily detects E. coli) |
Experimental Protocols
Protocol for Microbial Screening using 6-Bromo-2-naphthyl-β-D-glucopyranoside Agar
This protocol is a general guideline for the preparation of a chromogenic agar to detect β-glucosidase activity.
1. Media Preparation:
- Prepare a suitable basal agar medium (e.g., Nutrient Agar, Tryptic Soy Agar) according to the manufacturer's instructions.
- Autoclave the medium and cool to 45-50°C in a water bath.
2. Substrate and Indicator Preparation:
- Prepare a stock solution of 6-Bromo-2-naphthyl-β-D-glucopyranoside in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) at a concentration of 20 mg/mL.
- Prepare a fresh solution of a diazonium salt indicator, such as Fast Blue B salt, in sterile distilled water at a concentration of 10 mg/mL immediately before use.
3. Agar Plate Preparation:
- Aseptically add the 6-Bromo-2-naphthyl-β-D-glucopyranoside stock solution to the molten agar to a final concentration of 50-100 µg/mL.
- Add the freshly prepared Fast Blue B salt solution to the agar to a final concentration of 100-200 µg/mL.
- Mix gently but thoroughly and pour the agar into sterile petri dishes.
- Allow the plates to solidify at room temperature.
4. Inoculation and Incubation:
- Inoculate the agar plates with the microbial sample using standard streaking techniques.
- Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours).
5. Interpretation of Results:
- Colonies exhibiting β-glucosidase activity will appear as colored (typically red or purple with Fast Blue B) due to the formation of the insoluble precipitate.
Protocol for E. coli Detection using X-Gluc Agar
This protocol describes the preparation of a selective and differential agar for the detection of E. coli.
1. Media Preparation:
- Prepare a selective agar base for coliforms (e.g., MacConkey Agar base, Tryptone Bile Agar) according to the manufacturer's instructions.
- Autoclave the medium and cool to 45-50°C in a water bath.
2. Substrate Preparation:
- Prepare a stock solution of X-Gluc in dimethylformamide (DMF) at a concentration of 20 mg/mL.[1]
3. Agar Plate Preparation:
- Aseptically add the X-Gluc stock solution to the molten agar to a final concentration of 50-100 µg/mL.[1]
- Mix gently and pour into sterile petri dishes.
- Allow the plates to solidify.
4. Inoculation and Incubation:
- Inoculate the plates with the sample (e.g., water sample filtered through a membrane, food homogenate).
- Incubate at 35-37°C for 18-24 hours.[1][2] For water testing, incubation at 44°C can be used for more specific detection of thermotolerant coliforms, including E. coli.[2]
5. Interpretation of Results:
- E. coli colonies will appear as distinct blue or blue-green colonies due to the hydrolysis of X-Gluc.[2][3][4] Other coliforms that do not produce β-glucuronidase will grow as colorless or pale-colored colonies.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
Navigating Glycosidase Activity: A Comparative Guide to 6-Bromo-2-naphthyl beta-D-glucopyranoside
For researchers, scientists, and drug development professionals, the specific and reliable detection of enzyme activity is paramount. This guide provides a comprehensive comparison of 6-Bromo-2-naphthyl beta-D-glucopyranoside, a chromogenic substrate for β-glucosidase, and its cross-reactivity with other glycosidases. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Understanding the Specificity of this compound
This compound is a widely utilized chromogenic substrate for the detection of β-glucosidase activity. Upon enzymatic cleavage, it releases 6-bromo-2-naphthol, which can be coupled with a diazonium salt to produce a colored precipitate, allowing for qualitative and quantitative assessment of enzyme activity. While designed for β-glucosidase, understanding its potential for cross-reactivity with other glycosidases is crucial for accurate experimental interpretation.
Performance Comparison with Alternative Substrates
The selection of a suitable substrate is critical for the sensitivity and specificity of an enzyme assay. Below is a comparison of this compound with other commonly used chromogenic and fluorogenic substrates for β-glucosidase.
| Substrate | Enzyme | Detection Method | Advantages | Disadvantages |
| This compound | β-Glucosidase | Chromogenic | Good for histochemical staining and plate-based assays. | Requires a secondary coupling reaction for color development. |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | β-Glucosidase | Chromogenic | Simple, direct colorimetric assay. | Lower sensitivity compared to fluorogenic substrates. |
| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | β-Glucosidase | Fluorogenic | High sensitivity. | Requires a fluorometer for detection. |
| Resorufin-β-D-glucopyranoside | β-Glucosidase | Fluorogenic | High sensitivity and produces a long-wavelength fluorescent product. | Higher cost. |
Cross-Reactivity Profile
While the 6-bromo-2-naphthyl moiety is a versatile chromophore used in substrates for various glycosidases by altering the attached sugar, this compound itself is designed for β-glucosidase. However, some level of cross-reactivity can be observed, particularly with enzymes that have broader substrate specificity. For instance, studies on β-glucosidase from almonds have shown that it can also hydrolyze β-D-galactosides and β-fucosides, indicating that some cross-reactivity is possible depending on the enzyme source.[1][2]
To provide a clearer picture, the following table summarizes the expected relative activity of this compound with different glycosidases based on available data and substrate specificity principles.
| Glycosidase | Expected Relative Activity (%) |
| β-Glucosidase | 100 |
| α-Glucosidase | < 1 |
| β-Galactosidase | Variable (low to moderate depending on enzyme source) |
| α-Mannosidase | < 1 |
| β-Xylosidase | Variable (low depending on enzyme source) |
| β-Fucosidase | Variable (low to moderate depending on enzyme source) |
Note: The data presented is a synthesis of available literature and is intended as a guide. Actual cross-reactivity will depend on the specific enzyme source and assay conditions.
Experimental Protocols
To enable researchers to assess the cross-reactivity of this compound in their own experimental settings, we provide a detailed protocol for a comparative glycosidase activity assay.
Protocol: Glycosidase Cross-Reactivity Assay
Objective: To determine the activity of various glycosidases on this compound.
Materials:
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a positive control substrate for β-glucosidase
-
p-Nitrophenyl derivatives of other sugars (e.g., α-glucoside, β-galactoside, α-mannoside) as positive controls for other glycosidases
-
Purified glycosidases (e.g., β-glucosidase, α-glucosidase, β-galactosidase, α-mannosidase)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Fast Blue BB salt solution (for this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare stock solutions of all substrates in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare solutions of each glycosidase in the assay buffer to a concentration that yields a linear response over the desired time course with their respective pNPG control substrates.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the appropriate assay buffer to all wells.
-
Add 25 µL of the substrate solution (this compound or pNPG controls) to the designated wells.
-
To initiate the reaction, add 25 µL of the enzyme solution to the wells. Include a no-enzyme control for each substrate.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Color Development:
-
For pNPG substrates: Add 100 µL of stop solution to each well. Read the absorbance at 405 nm.
-
For this compound: Add 50 µL of Fast Blue BB salt solution. Incubate for 10-15 minutes at room temperature to allow for color development. Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the corresponding enzyme-containing wells.
-
Calculate the relative activity of each enzyme with this compound by comparing it to the activity with its respective pNPG control substrate (set as 100%).
-
Visualizing the Workflow and Enzymatic Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for the glycosidase cross-reactivity assay.
Conclusion
This compound is a valuable tool for the detection of β-glucosidase activity. While it exhibits high specificity, researchers should be aware of potential, though generally low, cross-reactivity with other glycosidases, the extent of which is dependent on the enzyme source. The provided protocols and comparative data aim to equip scientists with the necessary information to employ this substrate effectively and interpret their results with confidence. For highly specific quantification, especially in complex biological samples, it is recommended to use complementary assays or substrates.
References
A Researcher's Guide to Chromogenic Substrates for β-Glucosidase: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is a critical step in the accurate quantification of β-glucosidase activity. This guide provides a comprehensive cost-benefit analysis of four commonly used chromogenic and fluorogenic substrates: p-Nitrophenyl-β-D-glucopyranoside (pNPG), 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc), 4-Methylumbelliferyl-β-D-glucopyranoside (MUG), and Indoxyl-β-D-glucopyranoside.
This comparison focuses on key performance indicators, including kinetic parameters, sensitivity, and cost-effectiveness, supported by experimental data and detailed protocols to aid in informed decision-making for your specific research needs.
Key Performance Characteristics at a Glance
The choice of substrate for a β-glucosidase assay is a trade-off between sensitivity, ease of use, and cost. While fluorogenic substrates like MUG offer the highest sensitivity, traditional chromogenic substrates such as pNPG provide a cost-effective and straightforward method for routine assays.
| Substrate | Type | Detection Method | Product Color | Wavelength | Relative Sensitivity |
| pNPG | Chromogenic | Spectrophotometry | Yellow | 405 nm | Good |
| X-Gluc | Chromogenic | Spectrophotometry | Indigo | 615 nm | Moderate |
| MUG | Fluorogenic | Fluorometry | Blue (fluorescent) | Ex: 365 nm, Em: 445 nm | Excellent |
| Indoxyl-β-D-glucopyranoside | Chromogenic | Spectrophotometry | Indigo | ~600 nm | Moderate |
Cost-Benefit Analysis
The financial investment in a substrate is a significant consideration. The following table provides an estimated cost comparison. Prices can vary between suppliers and are subject to change.
| Substrate | Typical Price Range (per gram) | Cost per Assay (estimated) | Key Benefit | Key Drawback |
| pNPG | $50 - $150 | Low | Cost-effective, simple assay | Lower sensitivity than MUG |
| X-Gluc | $500 - $2,000+ | High | Insoluble product useful for localization | High cost, lower sensitivity |
| MUG | $300 - $1,000+ | Moderate-High | High sensitivity | Requires a fluorometer |
| Indoxyl-β-D-glucopyranoside | $400 - $1,500+ | High | Insoluble product | High cost, moderate sensitivity |
Comparative Performance: Experimental Data
The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are crucial for evaluating the efficiency of a substrate with a specific enzyme. A lower Km value indicates a higher affinity of the enzyme for the substrate. The following data, compiled from various studies, provides a comparative overview. It is important to note that direct comparison of Vmax values across different studies can be challenging due to variations in enzyme preparations and assay conditions.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
| pNPG | Aspergillus niger | 0.57 | Not Reported |
| pNPG | Trichoderma reesei | 0.38 | Not Reported |
| MUG | Almond β-glucosidase | Not Reported | Not Reported |
Note: A direct comparative study with all four substrates under identical conditions was not identified in the literature. The presented data is from studies using common β-glucosidase sources to provide a reasonable, albeit indirect, comparison.
One comparative study highlighted that 4-MUG is the most suitable substrate for photometric identification of β-glucosidase activities due to its high sensitivity and robustness.[1]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following are representative protocols for each substrate.
p-Nitrophenyl-β-D-glucopyranoside (pNPG) Assay
This protocol outlines a standard endpoint assay for determining β-glucosidase activity.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, pre-warm the desired volume of assay buffer and enzyme solution to the assay temperature (e.g., 37°C).
-
Initiate Reaction: Add the pNPG solution to start the reaction. The final concentration of pNPG is typically between 1-5 mM.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction: Terminate the reaction by adding the stop solution. The alkaline pH will develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance at 405 nm.
-
Quantification: Determine the amount of released p-nitrophenol from a standard curve.
5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) Assay
This protocol is adapted for the detection of β-glucosidase activity, often used for qualitative screening or localization studies.
Materials:
-
X-Gluc stock solution (e.g., 20 mg/mL in dimethylformamide)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Enzyme solution
-
Optional: Potassium ferricyanide and potassium ferrocyanide (to enhance oxidative dimerization)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, enzyme solution, and X-Gluc (final concentration typically 0.5-2 mM).
-
Oxidizing Agents (Optional): For enhanced color development, potassium ferricyanide and potassium ferrocyanide can be added to a final concentration of 0.5 mM each.
-
Incubation: Incubate at the optimal temperature (e.g., 37°C) until a blue color develops. This can range from a few minutes to several hours.
-
Detection: The formation of the blue precipitate can be observed visually or quantified by measuring the absorbance at 615 nm after solubilizing the precipitate in a suitable solvent like dimethylformamide.
4-Methylumbelliferyl-β-D-glucopyranoside (MUG) Assay
This is a highly sensitive continuous kinetic assay.
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (MUG) solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Reaction Setup: In a fluorometer cuvette or a black microplate well, add the assay buffer and enzyme solution.
-
Initiate Reaction: Add the MUG solution to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time. The excitation wavelength is typically 365 nm, and the emission wavelength is 445 nm.
-
Quantification: The rate of fluorescence increase is directly proportional to the enzyme activity. A standard curve of 4-methylumbelliferone can be used for absolute quantification.
Indoxyl-β-D-glucopyranoside Assay
Similar to the X-Gluc assay, this protocol is often used for qualitative detection.
Materials:
-
Indoxyl-β-D-glucopyranoside solution (e.g., 10 mg/mL in a suitable solvent)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Enzyme solution
Procedure:
-
Reaction Mixture: Combine the assay buffer, enzyme solution, and Indoxyl-β-D-glucopyranoside.
-
Incubation: Incubate at the optimal temperature until a blue indigo color develops due to the spontaneous oxidation of the released indoxyl.
-
Detection: The formation of the blue precipitate can be observed visually. For quantification, the indigo can be extracted with an organic solvent and the absorbance measured around 600 nm.
Visualizing the Assay Principles
To better understand the underlying mechanisms of these assays, the following diagrams illustrate the enzymatic reactions and detection principles.
Caption: Enzymatic hydrolysis of pNPG by β-glucosidase.
Caption: Hydrolysis of X-Gluc and subsequent color formation.
Caption: Fluorogenic detection of β-glucosidase activity using MUG.
Conclusion
The selection of a chromogenic or fluorogenic substrate for β-glucosidase assays should be guided by the specific requirements of the experiment. For high-throughput screening and routine activity measurements where cost is a primary concern, pNPG remains a robust and economical choice. When maximal sensitivity is paramount, the fluorogenic substrate MUG is the superior option, despite its higher cost and the need for specialized equipment. X-Gluc and Indoxyl-β-D-glucopyranoside are valuable for applications requiring the visualization and localization of enzyme activity due to the formation of an insoluble colored precipitate, though their cost is a significant consideration for quantitative assays. By carefully considering the trade-offs between cost, sensitivity, and the nature of the experimental question, researchers can select the most appropriate substrate to achieve reliable and meaningful results.
References
sensitivity and specificity comparison of β-glucosidase substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate and sensitive detection of β-glucosidase activity. This guide provides an objective comparison of commonly used β-glucosidase substrates, supported by experimental data, to facilitate informed decisions in assay development and high-throughput screening.
Introduction to β-Glucosidase and its Substrates
β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides and oligosaccharides. These enzymes are integral to a myriad of biological processes, including cellulose degradation in biofuel production, activation of plant defense mechanisms, and metabolic pathways in humans. The accurate quantification of β-glucosidase activity is therefore paramount in diverse research fields.
The selection of a suitable substrate is a pivotal factor in the development of robust and sensitive β-glucosidase assays. Substrates can be broadly categorized as chromogenic or fluorogenic, each offering distinct advantages in terms of sensitivity, dynamic range, and compatibility with different assay formats. This guide focuses on a comparative analysis of five prevalent substrates: p-nitrophenyl-β-D-glucopyranoside (pNPG), 4-methylumbelliferyl-β-D-glucopyranoside (MUG), Resorufin-β-D-glucopyranoside, Esculin, and Arbutin.
Quantitative Performance Comparison
The choice of substrate significantly impacts the sensitivity and kinetic parameters of a β-glucosidase assay. The following table summarizes key performance indicators for the selected substrates based on available literature. It is important to note that kinetic parameters are highly dependent on the specific enzyme source and assay conditions (e.g., pH, temperature).
| Substrate | Detection Method | Reported Limit of Detection (LOD) | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Key Advantages | Key Disadvantages |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Colorimetric (405-420 nm) | ~2 U/L[1][2] | 0.19 - 16.3 mM (Varies with enzyme source)[3][4] | Varies with enzyme source | Cost-effective, simple protocol | Lower sensitivity compared to fluorogenic substrates[5] |
| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | Fluorogenic (Ex: ~365 nm, Em: ~445 nm) | More sensitive than pNPG[5][6] | 0.012 mM (from Sporothrix schenckii)[7] | 2.56 nmol·min⁻¹·mg⁻¹ (from Sporothrix schenckii)[7] | High sensitivity, suitable for HTS | Potential interference from autofluorescent compounds |
| Resorufin-β-D-glucopyranoside | Fluorogenic (Ex: ~571 nm, Em: ~585 nm) | Not explicitly found | Not explicitly found for β-glucosidase | Not explicitly found for β-glucosidase | Red-shifted fluorescence minimizes interference from blue/green autofluorescence[8] | Limited published kinetic data for β-glucosidase |
| Esculin | Fluorogenic (Ex: ~367 nm, Em: ~454 nm) | ~0.005 U/mL[9] | Not explicitly found | Not explicitly found | Good sensitivity | Fluorescence of the substrate itself decreases upon hydrolysis[5] |
| Arbutin | Fluorogenic (Ex: ~260 nm, Em: ~325 nm) | Not explicitly found | Not explicitly found | Not explicitly found | Natural substrate for some β-glucosidases | Lower signal change compared to other fluorogenic substrates[5] |
Specificity and Cross-Reactivity
The ideal substrate should be highly specific for β-glucosidase to avoid false-positive results from the activity of other glycosidases.
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) is widely used as a standard substrate for β-glucosidase activity measurements[10].
-
4-Methylumbelliferyl-β-D-glucopyranoside (MUG) has demonstrated good specificity. One study on a purified β-glucosidase showed no detectable activity towards 4-MU-β-D-xyloside or 4-MU-β-D-galactopyranoside, indicating high selectivity for the β-D-glucose moiety[7].
-
Resorufin-β-D-glucopyranoside is a stable probe used to detect and quantify β-glucosidase activity[11].
-
Esculin and Arbutin are also commonly used, with their applicability discussed in comparative studies[5].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for assays using pNPG, MUG, and a proposed method for Resorufin-β-D-glucopyranoside.
Colorimetric Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is a widely adopted method for quantifying β-glucosidase activity.
Materials:
-
β-glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 4.8-5.0)[9]
-
Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Prepare a 1 mM pNPG working solution by diluting the stock solution in Assay Buffer.
-
In a 96-well plate, add 50 µL of the enzyme sample (appropriately diluted in Assay Buffer).
-
To initiate the reaction, add 50 µL of the 1 mM pNPG working solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow in the presence of p-nitrophenol.
-
Measure the absorbance at 405-420 nm using a microplate reader.
-
Quantify the amount of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.
Fluorogenic Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (MUG)
This highly sensitive assay is well-suited for high-throughput screening and detection of low enzyme concentrations[5].
Materials:
-
β-glucosidase enzyme solution
-
4-Methylumbelliferyl-β-D-glucopyranoside (MUG) stock solution (e.g., 10 mM in DMSO or buffer)
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Prepare a MUG working solution at the desired final concentration (e.g., 100 µM) in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the enzyme sample (appropriately diluted in Assay Buffer).
-
To start the reaction, add 50 µL of the MUG working solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a set time.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Determine the amount of released 4-methylumbelliferone (4-MU) from a standard curve.
Fluorogenic Assay using Resorufin-β-D-glucopyranoside
This assay offers the advantage of a red-shifted fluorescent product, which can reduce interference from autofluorescent compounds commonly found in biological samples and screening libraries[8].
Materials:
-
β-glucosidase enzyme solution
-
Resorufin-β-D-glucopyranoside stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.0-7.0)
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~571 nm, Emission: ~585 nm)
Procedure:
-
Prepare a Resorufin-β-D-glucopyranoside working solution in Assay Buffer.
-
Add 50 µL of the enzyme sample to the wells of a 96-well black microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
Incubate at the desired temperature for a specified time.
-
Measure the increase in fluorescence at an excitation of ~571 nm and an emission of ~585 nm. A stop solution may not be necessary due to the lower pKa of resorufin, allowing for continuous kinetic measurements[8].
-
Quantify the released resorufin using a standard curve.
Visualizing the Pathways and Workflows
To better understand the enzymatic reactions and experimental processes, the following diagrams illustrate the core concepts.
Caption: General enzymatic cleavage of a β-glucosidase substrate.
Caption: A typical experimental workflow for comparing β-glucosidase substrates.
References
- 1. scbt.com [scbt.com]
- 2. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
evaluating new enzyme inhibitors with 6-Bromo-2-naphthyl beta-D-glucopyranoside assay
For researchers, scientists, and drug development professionals, the accurate evaluation of enzyme inhibitors is a critical step in the discovery of new therapeutics. This guide provides a comprehensive comparison of assays for β-glucosidase, a key enzyme implicated in various physiological and pathological processes, including lysosomal storage disorders like Gaucher disease. We will focus on the chromogenic substrate 6-Bromo-2-naphthyl β-D-glucopyranoside and compare its utility with other established methods.
Introduction to β-Glucosidase Inhibition Assays
β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds in glycosides. Inhibitors of this enzyme are of significant interest for therapeutic applications. The evaluation of these inhibitors typically involves monitoring the enzymatic activity in the presence and absence of the potential drug candidate. A common method relies on the use of a substrate that produces a detectable signal upon cleavage by the enzyme.
6-Bromo-2-naphthyl β-D-glucopyranoside is a chromogenic substrate for β-glucosidase. Upon enzymatic hydrolysis, it releases 6-bromo-2-naphthol. This product can then react with a coupling agent, such as a diazonium salt (e.g., Fast Blue BB), to form a colored precipitate, allowing for the qualitative or semi-quantitative assessment of enzyme activity. While it is a useful tool, particularly in histochemical applications, its use in high-throughput quantitative inhibitor screening has been less documented compared to other substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are protocols for a standard colorimetric assay using p-nitrophenyl-β-D-glucopyranoside (pNPG), a widely used alternative to 6-Bromo-2-naphthyl β-D-glucopyranoside, and a fluorogenic assay for higher sensitivity.
Protocol 1: Colorimetric β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is a common and robust method for determining β-glucosidase activity and screening for inhibitors in a 96-well plate format.
Materials:
-
β-Glucosidase (from almonds or other sources)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., conduritol β epoxide)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of pNPG in sodium acetate buffer.
-
Dissolve test inhibitors and positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with buffer to desired concentrations.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 20 µL of the test inhibitor solution at various concentrations.
-
For the positive control, add 20 µL of the positive control inhibitor solution.
-
For the negative control (100% enzyme activity), add 20 µL of the buffer (with the same concentration of solvent as the inhibitor wells).
-
Add 40 µL of the β-glucosidase solution to all wells except the blank.
-
Add 60 µL of buffer to a blank well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 40 µL of the pNPG solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well. This will also develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Fluorometric β-Glucosidase Inhibition Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This assay offers higher sensitivity compared to colorimetric methods.
Materials:
-
β-Glucosidase
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Test inhibitor compounds
-
Positive control inhibitor
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Glycine-NaOH buffer (0.2 M, pH 10.4) to stop the reaction
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1, substituting 4-MUG for pNPG.
-
-
Assay Setup:
-
Follow the same setup as in Protocol 1 in a 96-well black microplate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation:
-
Start the reaction by adding 40 µL of the 4-MUG solution to all wells.
-
Incubate at 37°C for a time determined by optimization (typically shorter than the colorimetric assay due to higher sensitivity).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of glycine-NaOH buffer.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC₅₀ values as described for the pNPG assay, using fluorescence intensity readings instead of absorbance.
-
Data Presentation: Comparison of β-Glucosidase Substrates
The choice of substrate is critical for the success of an enzyme inhibition assay. The following table summarizes the key characteristics of 6-Bromo-2-naphthyl β-D-glucopyranoside and its common alternatives.
| Substrate | Assay Type | Detection Method | Product | Advantages | Disadvantages | Km (mM) | Vmax (µmol/min/mg) |
| 6-Bromo-2-naphthyl β-D-glucopyranoside | Chromogenic | Visual/Absorbance (with coupling agent) | Insoluble colored precipitate | Good for histochemical localization. | Often requires a second coupling step; product insolubility can interfere with high-throughput screening; quantitative data is scarce. | Data not readily available | Data not readily available |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Colorimetric | Absorbance at 405 nm | Soluble yellow product (p-nitrophenol) | Well-established, simple, and cost-effective; soluble product is ideal for microplate assays.[1] | Lower sensitivity compared to fluorogenic substrates.[1] | 0.19 - 3.3[1] | 29.67 - 43.68[1] |
| Esculin | Fluorometric/ Colorimetric | Fluorescence (quenching) or Absorbance (with FeCl₃) | Esculetin | Can be used in both fluorescence and colorimetric assays. | Lower sensitivity than 4-MUG; potential for interference from colored compounds in extracts. | Data not readily available | Data not readily available |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Fluorometric | Fluorescence at ~450 nm | Highly fluorescent product (4-methylumbelliferone) | High sensitivity, suitable for low enzyme concentrations and high-throughput screening.[1] | Higher cost; potential for quenching by test compounds. | ~0.1 - 0.5 | Data varies with enzyme source |
Mandatory Visualizations
Experimental Workflow
The general workflow for evaluating enzyme inhibitors using a substrate-based assay is depicted below.
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway: Glucosylceramide Metabolism
Inhibitors of β-glucosidase (specifically, glucocerebrosidase) are relevant to the treatment of Gaucher disease, a lysosomal storage disorder caused by the accumulation of glucosylceramide. The following diagram illustrates the simplified metabolic pathway.
Caption: Simplified pathway of glucosylceramide metabolism.
Conclusion
The evaluation of new enzyme inhibitors requires robust and reliable assay methods. While 6-Bromo-2-naphthyl β-D-glucopyranoside serves as a useful chromogenic substrate, particularly for qualitative assessments, its application in quantitative high-throughput screening for inhibitors is less established compared to alternatives like pNPG and 4-MUG. The choice of assay will depend on the specific requirements of the study, including the need for high sensitivity, throughput, and cost-effectiveness. For quantitative inhibitor screening, the soluble product and well-characterized kinetics of the pNPG assay, or the high sensitivity of the 4-MUG assay, often present more advantageous options. Researchers should carefully consider these factors when selecting the most appropriate method for their drug discovery efforts.
References
Navigating Gaucher Disease Diagnostics: A Comparative Guide to 6-Bromo-2-naphthyl beta-D-glucopyranoside Assay and Genetic Markers
For researchers, scientists, and professionals in drug development, the accurate diagnosis and characterization of Gaucher disease are paramount. This guide provides a comprehensive comparison of a biochemical enzymatic assay using the chromogenic substrate 6-Bromo-2-naphthyl beta-D-glucopyranoside and genetic marker analysis, offering insights into their respective methodologies, performance, and correlation.
Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. This deficiency leads to the accumulation of glucosylceramide in various tissues. Diagnosis and patient stratification rely on both measuring residual GCase activity and identifying the causative mutations in the GBA1 gene.
At a Glance: Enzymatic Assay vs. Genetic Testing
| Feature | This compound Assay | Genetic Marker (GBA1) Analysis |
| Principle | Measures the residual enzymatic activity of glucocerebrosidase (GCase). | Identifies pathogenic mutations in the GBA1 gene. |
| Primary Use | Initial screening for Gaucher disease; assessment of phenotype. | Confirmatory diagnosis; carrier screening; genotype-phenotype correlation. |
| Sample Type | Leukocytes, cultured fibroblasts, dried blood spots. | Whole blood, saliva, buccal swab. |
| Key Result | Quantitative measure of enzyme activity (e.g., nmol/hr/mg protein). | Identification of specific mutations (e.g., N370S, L444P). |
| Correlation | Enzyme activity levels generally show an inverse correlation with the severity of GBA1 mutations.[1][2][3] | Specific mutations are associated with different levels of residual enzyme activity and clinical phenotypes. |
The Interplay Between Genotype and Enzymatic Activity
A robust inverse correlation exists between the severity of GBA1 gene mutations and the level of residual GCase enzyme activity. Severe mutations, which cause major disruptions to the enzyme's structure and function, are associated with very low to negligible activity. Conversely, milder mutations may permit a higher level of residual enzyme function. This relationship is crucial for understanding the disease spectrum and for therapeutic development.
Research has demonstrated a significant negative linear association between the ordinal type of GBA1 mutation severity and β-glucocerebrosidase activity.[1][2] For each increment in the severity of the mutation type, a predictable reduction in mean GCase activity is observed.[1][3]
The following table summarizes the expected GCase activity associated with different GBA1 genotypes, based on data from various enzymatic assays. While not specific to the this compound substrate, it illustrates the general principle of genotype-phenotype correlation.
| GBA1 Genotype Category | Associated Phenotype | Expected Residual GCase Activity |
| Homozygous Wild-Type | Unaffected | Normal |
| Heterozygous Carrier | Unaffected (Carrier) | Reduced (approx. 50% of normal) |
| Compound Heterozygous (Mild/Mild) | Type 1 Gaucher Disease (non-neuronopathic) | Low but detectable |
| Compound Heterozygous (Mild/Severe) | Type 1 or 3 Gaucher Disease | Very low |
| Homozygous Severe | Type 2 or 3 Gaucher Disease (neuronopathic) | Very low to undetectable |
Experimental Protocols
Representative Chromogenic β-Glucosidase Assay Protocol
1. Sample Preparation:
-
Isolate leukocytes from whole blood via centrifugation and red blood cell lysis.
-
Alternatively, use cultured skin fibroblasts or dried blood spots.
-
Homogenize the cell preparations in a suitable lysis buffer (e.g., citrate-phosphate buffer with a non-ionic detergent like Triton X-100).
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
2. Assay Procedure:
-
Prepare a reaction mixture containing an appropriate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.5).
-
Add the cell lysate to the reaction mixture.
-
Initiate the enzymatic reaction by adding the this compound substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high pH solution (e.g., 0.2 M sodium carbonate) to develop the color.
-
The enzymatic cleavage of the substrate releases 6-bromo-2-naphthol, which can be detected colorimetrically.
3. Data Analysis:
-
Measure the absorbance of the resulting colored product at the appropriate wavelength using a spectrophotometer.
-
Calculate the enzyme activity, typically expressed as nanomoles of product formed per hour per milligram of protein (nmol/hr/mg protein).
GBA1 Genetic Analysis Workflow
1. DNA Extraction:
-
Extract genomic DNA from whole blood, saliva, or buccal swab samples using a commercially available kit.
2. Gene Amplification (PCR):
-
Amplify the exons and flanking intronic regions of the GBA1 gene using polymerase chain reaction (PCR). Specific primers are designed to avoid co-amplification of the highly homologous pseudogene, GBAP1.
3. Mutation Analysis:
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes compared to the reference GBA1 sequence. This method can detect known and novel mutations.
-
Next-Generation Sequencing (NGS): Utilize targeted gene panels or whole-exome sequencing for a more comprehensive analysis, especially in cases with atypical presentations.
-
Allele-Specific PCR/Genotyping: For screening large populations for common mutations, allele-specific PCR or other genotyping methods can be employed.
4. Data Interpretation:
-
Compare the identified genetic variants against databases of known pathogenic mutations (e.g., ClinVar, HGMD).
-
Classify variants as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines.
Visualizing the Diagnostic Logic
The following diagrams illustrate the workflows and the relationship between the enzymatic assay and genetic testing in the diagnosis of Gaucher disease.
Figure 1. Diagnostic workflow for Gaucher disease.
References
- 1. β-Glucocerebrosidase activity in GBA-linked Parkinson disease: The type of mutation matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Glucocerebrosidase activity in GBA-linked Parkinson disease: The type of mutation matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. abcam.cn [abcam.cn]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Bromo-2-naphthyl beta-D-glucopyranoside
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromo-2-naphthyl beta-D-glucopyranoside, a crucial reagent in various biochemical assays. Adherence to these protocols will mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Before handling, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1][4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling powder to avoid respiratory tract irritation.[4] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service. It is crucial to consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]
1. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.[5]
-
Place the swept material into a clearly labeled, sealed container designated for chemical waste.
-
-
Contaminated Materials:
-
All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Place these materials in the same designated chemical waste container.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as chemical waste.
-
Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling, or as regular waste if permitted.
-
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] The recommended storage condition for the pure chemical is -20°C.[4]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
1. Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate spill area.[5]
-
Ensure the area is well-ventilated to disperse any airborne dust.[5]
2. Control the Spill:
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the chemical itself.
-
Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[5]
3. Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol or methanol) and then with soap and water.
-
Collect all cleaning materials and rinsate as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
